Centpropazine
Description
The exact mass of the compound this compound is 368.20999276 g/mol and the complexity rating of the compound is 437. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXSRTZFYHSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919825 | |
| Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34675-77-9, 91315-34-3 | |
| Record name | Centropazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Centpropazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CENTPROPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Unknown Mechanism of Action of Centpropazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centpropazine, an experimental antidepressant developed at the Central Drug Research Institute (CDRI) in India, represents a compelling yet unresolved chapter in psychopharmacology. Despite reaching Phase III clinical trials and demonstrating clinical efficacy comparable to imipramine, its development was halted, leaving its precise mechanism of action largely enigmatic.[1] This technical guide synthesizes the available preclinical and clinical data on this compound, with a primary focus on delineating the substantial unknown aspects of its molecular pharmacology. By presenting the existing quantitative data, proposing hypothetical signaling pathways, and outlining detailed experimental protocols, this document aims to provide a foundational resource for researchers interested in reinvestigating this promising but poorly understood therapeutic candidate.
Introduction
This compound emerged in the 1980s as a novel antidepressant candidate with a pharmacological profile that suggested imipramine-like effects, such as the reversal of reserpine-induced effects and potentiation of amphetamine-induced behaviors in animal models.[1] Clinical trials in patients with endogenous depression indicated its therapeutic potential.[2] However, a comprehensive understanding of how this compound exerts its antidepressant effects at the molecular and cellular levels is conspicuously absent from the scientific literature. Key questions regarding its primary molecular targets, receptor binding affinities, downstream signaling cascades, and the pharmacological activity of its metabolites remain unanswered.[1] This guide will systematically explore these knowledge gaps.
Known Pharmacological Profile
What is known about this compound is derived from a limited number of published preclinical and clinical studies. This section summarizes the key findings.
Pharmacokinetics (in Rats)
Pharmacokinetic studies in rats revealed that this compound is rapidly absorbed and distributed but suffers from very low oral bioavailability due to extensive first-pass metabolism.[3] It effectively crosses the blood-brain barrier, a prerequisite for a centrally acting agent.
| Parameter | Value | Species | Administration Route | Citation |
| Elimination Half-life (t½) | 39.5 min | Rat | Intravenous | |
| Clearance | 118 ml/min/kg | Rat | Intravenous | |
| Volume of Distribution (Vd) | 1945 ml/kg | Rat | Intravenous | |
| Oral Bioavailability | ~0.2% | Rat | Oral | |
| First-Pass Effect | 98.7% | Rat | Oral | |
| Brain Penetration | Readily penetrates | Rat | Oral | |
| Time to Max. Concentration (Cmax) in Brain | 30 min | Rat | Oral | |
| Serum Protein Binding | 92.0% ± 0.8% | Rat | In Vitro |
Clinical Efficacy and Tolerability
Clinical studies demonstrated this compound's antidepressant effects. An open-label trial involving 42 patients with endogenous depression showed a significant reduction in the Hamilton Depression Rating Scale (HDRS) score over a 4-week period. The drug was generally well-tolerated at therapeutic doses.
| Study Type | Number of Patients | Dosage | Duration | Key Findings | Adverse Effects | Citation |
| Open-label trial | 42 (endogenous depression) | 40-120 mg/day | 4 weeks | Significant reduction in HDRS score in 34 patients. | Giddiness, headache, dryness of mouth, weakness (in 11 patients). | |
| Double-blind, non-crossover (volunteers) | 4-5 per group | Single doses: 10-160 mg | Single dose | Well-tolerated. | Drowsiness, heaviness, weakness, headache at doses ≥ 120 mg. | |
| Multiple dose study (volunteers) | Not specified | 40 or 80 mg/day | 4 weeks | Well-tolerated. | Mild restlessness and insomnia at 80 mg dose. |
Preliminary Receptor Interactions
Initial in-vitro studies provided limited insight into this compound's interaction with the noradrenergic system.
| Target | Effect | Experimental System | Citation |
| α1-Adrenoceptors | Moderately antagonized [3H]prazosin binding | Rat cerebral cortical membranes | |
| β-Adrenoceptors | No effect on [3H]CGP 12177 binding | Rat cerebral cortical membranes | |
| Noradrenaline-stimulated Inositol Phosphate Accumulation | Inhibited | Rat cerebral cortical slices | |
| Noradrenaline-stimulated Cyclic AMP Accumulation | No effect | Rat cerebral cortical slices |
The Core Unknowns: Avenues for Future Research
The primary challenge in understanding this compound lies in the vast gaps in its mechanistic profile. This section details these unknowns and proposes experimental approaches to address them.
Unknown: Primary Molecular Target(s) and Binding Affinities
While one source categorizes this compound as a serotonin uptake inhibitor, and another shows interaction with α1-adrenoceptors, its primary molecular target(s) remain unconfirmed. A comprehensive receptor binding profile is essential to identify its primary site of action and potential off-target effects.
-
Objective: To determine the binding affinities (Ki values) of this compound and its major metabolites for a wide range of CNS receptors and transporters.
-
Methodology:
-
Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
The panel should include, but not be limited to:
-
Monoamine Transporters: SERT, NET, DAT.
-
Serotonin Receptors: 5-HT1A, 1B, 1D, 2A, 2C, 3, 6, 7.
-
Adrenergic Receptors: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3.
-
Dopamine Receptors: D1, D2, D3, D4, D5.
-
Histamine Receptors: H1, H2, H3.
-
Muscarinic Receptors: M1, M2, M3, M4, M5.
-
-
Perform competitive binding assays with varying concentrations of this compound against a fixed concentration of a specific radioligand for each target.
-
Calculate Ki values from the IC50 values obtained using the Cheng-Prusoff equation.
-
-
Data Presentation: The results should be tabulated, listing the Ki values for each target. Targets with high affinity (e.g., Ki < 100 nM) would be considered significant.
Unknown: Downstream Signaling Pathways
The finding that this compound inhibits noradrenaline-stimulated inositol phosphate accumulation suggests an interaction with Gq-coupled α1-adrenoceptors. However, the full spectrum of its effects on intracellular signaling is unknown. If it is indeed a serotonin reuptake inhibitor, its long-term effects would likely involve neuroplastic changes mediated by various signaling cascades.
Based on the available data, a potential mechanism involves the blockade of Gq-coupled α1-adrenoceptors. This would inhibit the phospholipase C (PLC) pathway, leading to reduced production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and consequently, a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
Objective: To characterize the functional activity (agonist, antagonist, inverse agonist) of this compound at its primary targets and measure its impact on second messenger levels.
-
Methodology:
-
Functional Assays:
-
For G-protein coupled receptors (GPCRs) identified in the binding screen, perform functional assays (e.g., cAMP assays for Gs/Gi-coupled receptors, calcium flux assays for Gq-coupled receptors).
-
Determine EC50 values if agonistic activity is observed, or IC50 values if antagonistic activity is found.
-
-
Transporter Uptake Assays:
-
In cells expressing human SERT, NET, and DAT, perform radiolabeled substrate (e.g., [3H]5-HT, [3H]NE, [3H]DA) uptake assays in the presence of varying concentrations of this compound.
-
Determine IC50 values for the inhibition of neurotransmitter uptake.
-
-
-
Data Presentation: Tabulate EC50 and/or IC50 values from the functional assays to build a comprehensive pharmacodynamic profile.
Unknown: Pharmacological Activity of Metabolites
This compound is extensively metabolized, with seven potential metabolites identified in rat liver studies. The pharmacological activity of these metabolites is completely unknown. They could be inactive, possess similar activity to the parent compound, or have a distinct pharmacological profile, contributing to the overall therapeutic effect or side-effect profile.
-
Objective: To synthesize the major metabolites of this compound and evaluate their pharmacological activity.
-
Methodology:
-
Synthesis: Chemically synthesize the seven identified metabolites.
-
Pharmacological Screening: Subject each metabolite to the same comprehensive receptor binding and functional assay panels as the parent compound (as described in sections 3.1 and 3.2).
-
In Vivo Studies (if active metabolites are identified): Conduct pharmacokinetic and pharmacodynamic studies in animal models with the active metabolites to assess their contribution to the overall effect of this compound.
-
Conclusion and Future Directions
This compound remains a molecule of interest due to its demonstrated antidepressant efficacy in early clinical trials. However, the significant gaps in our understanding of its mechanism of action are a major barrier to any potential revival of its development. The core unknown aspects—its primary molecular target(s), its full receptor interaction profile, its influence on downstream signaling pathways, and the activity of its numerous metabolites—require systematic investigation.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate these unknown facets. A comprehensive characterization of this compound's pharmacology could not only solve a long-standing mystery in antidepressant research but also potentially uncover novel mechanisms that could be exploited for the development of next-generation therapeutics for depressive disorders. The discontinuation of its development, the reasons for which are not clearly documented in the available literature, may have been due to strategic or commercial reasons rather than a lack of efficacy or safety, making its re-evaluation a potentially worthwhile endeavor.
References
Centpropazine: A Technical Overview of its Discovery and Initial Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Centpropazine is a novel antidepressant compound developed by the Central Drug Research Institute (CDRI) in Lucknow, India. Initial preclinical and clinical investigations have revealed its potential as a therapeutic agent for major depressive disorder. This document provides a comprehensive technical summary of the available information regarding the discovery, initial synthesis, and early pharmacological evaluation of this compound. Quantitative data from foundational studies are presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual diagrams of experimental workflows and proposed signaling pathways are included to enhance understanding.
Introduction
This compound emerged from the drug discovery program at the Central Drug Research Institute (CDRI), a constituent laboratory of the Council of Scientific and Industrial Research (CSIR) in India. It was identified as a promising new antidepressant agent and was subsequently licensed to Merind Ltd., Mumbai, in 1996. Early clinical studies indicated that this compound has clinical effects comparable to imipramine. The initial scientific disclosure of this compound appeared in the literature around 1980.
Chemical Identity
-
Chemical Name: 3-(p-propylphenyl)-1,1-dimethyl-2-propylamine
-
IUPAC Name: 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[1]
-
CAS Number: 91315-34-3[1]
-
Molecular Formula: C₂₂H₂₈N₂O₃[1]
-
Molecular Weight: 368.47 g/mol [1]
Initial Synthesis Reports
While the specific seminal publication detailing the complete synthetic route and characterization of this compound has not been identified in the currently available public literature, the compound was synthesized by the Division of Medicinal and Process Chemistry at CDRI. Further investigation into Indian chemical journals from the late 1970s to early 1980s, specifically the Indian Journal of Chemistry, Section B, may yield the original synthesis report.
Preclinical Pharmacology
Initial preclinical studies with this compound focused on its antidepressant-like activity and its interaction with central nervous system targets.
In Vivo Pharmacological Profile
Early animal studies demonstrated that this compound exhibits a pharmacological profile consistent with that of known antidepressant drugs. Specifically, it was shown to:
-
Reverse the effects of reserpine.
-
Potentiate the effects of amphetamine.
These findings suggest that this compound likely modulates monoaminergic neurotransmission.
Mechanism of Action Studies
The precise mechanism of action of this compound is not fully elucidated in the initial reports. However, a study by Dikshit et al. from the Division of Pharmacology at CDRI provided the first insights into its neurochemical effects.
An in-vitro study investigated the effects of this compound on noradrenergic receptors in the rat cerebral cortex. The key findings are summarized in the table below.
Table 1: In-Vitro Effects of this compound on Rat Cerebral Cortical Noradrenergic Receptors [2]
| Parameter | Effect of this compound |
| Noradrenaline-stimulated inositol phosphate accumulation | Inhibition |
| Noradrenaline-stimulated cyclic AMP accumulation | No effect |
| Specific binding of [³H]prazosin (α₁-adrenoceptor ligand) | Moderate antagonism |
| Specific binding of [³H]CGP 12177 (β-adrenoceptor ligand) | No effect |
These results suggest that this compound interacts with the α₁-adrenergic receptor signaling pathway.
Experimental Protocols
-
Tissue Preparation: Cerebral cortical slices were prepared from rats.
-
Second Messenger Assays:
-
Inositol Phosphate Accumulation: The accumulation of inositol phosphate stimulated by noradrenaline was measured as an indicator of α₁-adrenoceptor activation.
-
Cyclic AMP Accumulation: The accumulation of cyclic AMP stimulated by noradrenaline was measured to assess β-adrenoceptor activation.
-
-
Radioligand Binding Assays:
-
α₁-Adrenoceptor Binding: The specific binding of the α₁-adrenoceptor antagonist [³H]prazosin to cerebral cortical membranes was determined in the presence and absence of this compound.
-
β-Adrenoceptor Binding: The specific binding of the β-adrenoceptor ligand [³H]CGP 12177 to cerebral cortical membranes was assessed.
-
Pharmacokinetics
Pharmacokinetic studies were conducted in rats to understand the absorption, distribution, metabolism, and excretion of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose | Bioavailability (%) |
| Oral | 40 mg/kg | - |
| Intravenous | 5 mg/kg | - |
| Intraperitoneal | 5 mg/kg | - |
| Intraduodenal | 4 and 8 mg/kg | - |
Clinical Studies
Early clinical trials in human volunteers provided data on the safety, tolerability, and preliminary efficacy of this compound.
Phase I Clinical Trials
Single and multiple oral dose studies were conducted in healthy male volunteers.
Table 3: Summary of Phase I Clinical Trial Findings
| Study Type | Doses Administered | Key Findings |
| Single Oral Dose | 10 mg to 160 mg | Well tolerated. Drowsiness, heaviness, weakness, and/or headache reported at doses of 120 mg and above. No adverse effects on laboratory tests, ECG, or vital parameters. |
| Multiple Oral Dose (4 weeks) | 40 mg or 80 mg daily | Mild restlessness and insomnia observed in some subjects at 80 mg. No adverse effects on laboratory tests, ECG, or vital parameters. |
Visualizations
Proposed Signaling Pathway of this compound at the α₁-Adrenergic Receptor
Caption: Proposed interaction of this compound with the α₁-adrenergic signaling cascade.
Experimental Workflow for In-Vitro Receptor Binding Assay
Caption: Workflow for determining this compound's binding affinity to α₁-adrenoceptors.
Conclusion
This compound is a novel antidepressant developed in India with a pharmacological profile indicative of monoaminergic system modulation. Early in-vitro studies point towards an interaction with the α₁-adrenergic receptor system. Clinical trials have established its safety and tolerability in humans. Further research is required to fully elucidate its mechanism of action and to locate the primary publication detailing its initial synthesis. The information presented in this guide provides a foundational understanding for researchers and professionals interested in the continued development and study of this compound.
References
In Vitro Binding Profile of Centpropazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centpropazine is an experimental antidepressant agent developed in India that underwent clinical evaluation up to Phase 3 trials; however, it was never brought to market.[1][2] Its mechanism of action has been reported to be similar to that of imipramine, involving the modulation of monoamine neurotransmission. This document provides a comprehensive summary of the available in vitro binding data for this compound to elucidate its pharmacological profile at various molecular targets.
Core Binding Affinity Profile
The available data indicates that this compound is a non-selective antagonist with activity at serotonin, adrenergic, and dopamine receptors. It has also been suggested to inhibit the reuptake of serotonin and norepinephrine, although specific transporter binding data is limited.
Quantitative Binding Data
The following table summarizes the known quantitative in vitro binding affinities for this compound. It is important to note that publicly available data is sparse, and some values are reported without extensive details of the experimental conditions.
| Target | Receptor/Transporter Subtype | Binding Value (IC₅₀) | Species | Tissue/Cell Line | Notes |
| Serotonin Receptor | 5-HT₁A | 330 nM | Not Specified | Not Specified | Antagonist activity reported. |
| Dopamine Receptor | Not Specified | 2.3 µM | Not Specified | Not Specified | Antagonist activity reported. |
| Adrenergic Receptor | α₁-Adrenoceptor | Moderately Antagonized | Rat | Cerebral Cortical Membranes | No specific IC₅₀ or Kᵢ value reported; described as moderate antagonism of [³H]prazosin binding.[3] |
| Adrenergic Receptor | β-Adrenoceptor | No Effect | Rat | Cerebral Cortical Membranes | Did not affect the specific binding of [³H]CGP 12177.[3] |
| Serum Proteins | --- | ~92% Bound | Rat | Serum | High degree of protein binding observed.[4] |
Functional Activity
Beyond direct binding, functional assays have provided insights into the downstream effects of this compound's interaction with its targets.
-
Inositol Phosphate Accumulation: this compound has been shown to inhibit inositol phosphate accumulation in rat cerebral cortical slices. This suggests that it acts as an antagonist or inverse agonist at Gq-coupled receptors, such as α₁-adrenergic and certain 5-HT₂ receptors.
-
Cyclic AMP (cAMP) Accumulation: The same study found that this compound does not affect cyclic AMP accumulation, indicating a lack of direct agonistic or antagonistic activity at receptors coupled to Gs or Gi proteins that modulate adenylyl cyclase.
Postulated Signaling Pathways and Experimental Workflows
The following diagrams illustrate the likely signaling pathways affected by this compound based on its binding profile and the general experimental workflows used to determine such interactions.
Detailed Methodologies
While specific protocols for the in vitro assays of this compound are not publicly detailed, the following represent standard methodologies for the types of experiments conducted.
Radioligand Binding Assay (Competition)
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Preparation of Receptor Membranes:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Incubation:
-
In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α₁-adrenoceptors), and a range of concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the mixture at a specific temperature for a set duration to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound) to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of inositol phosphates, which are second messengers generated by the activation of Gq-coupled receptors.
-
Cell Culture and Labeling:
-
Culture cells expressing the receptor of interest (e.g., α₁-adrenoceptor) in a suitable medium.
-
Label the cells by incubating them with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
-
Compound Treatment:
-
Pre-treat the cells with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate, allowing it to accumulate.
-
Treat the cells with the test compound (this compound) alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
-
Extraction and Separation:
-
Stop the reaction by adding a solution like perchloric acid to lyse the cells and extract the inositol phosphates.
-
Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
-
Quantification and Analysis:
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Compare the levels of IP accumulation in treated cells to control cells to determine the effect of the compound.
-
Conclusion
The available in vitro data suggests that this compound is a multi-target ligand with antagonist properties at serotonergic, dopaminergic, and α₁-adrenergic receptors. Its inhibition of inositol phosphate accumulation is consistent with its antagonism at Gq-coupled receptors. However, the lack of comprehensive, publicly available quantitative binding data and detailed experimental protocols for this compound limits a complete understanding of its pharmacological profile. Further research would be necessary to fully characterize its binding affinities and functional activities across a broader range of molecular targets.
References
- 1. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repositori.upf.edu]
Pharmacological Profile of Centpropazine in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centpropazine is an experimental antidepressant agent that has undergone some preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the available pharmacological data for this compound in rodent models. The information presented herein is intended to support further research and development efforts by providing a clear summary of its known pharmacokinetic properties and limited pharmacodynamic characteristics. While clinical studies have suggested antidepressant efficacy, a notable gap exists in the publicly available preclinical data regarding its behavioral and neurochemical effects in rodents. This document synthesizes the existing information and highlights areas where further investigation is required.
Introduction
This compound is a piperazine derivative that was investigated for its potential as an antidepressant.[1] Its clinical effects have been described as being similar to imipramine.[1] Despite reaching Phase III clinical trials in India, the development of this compound was discontinued, and it was never marketed.[1] Understanding the preclinical pharmacological profile of a compound is crucial for predicting its clinical efficacy and safety. This guide focuses on the data obtained from rodent models to provide a technical foundation for researchers in the field of antidepressant drug discovery and development.
Pharmacokinetic Profile in Rats
The pharmacokinetic properties of this compound have been studied in Sprague-Dawley rats.[2] The compound is characterized by rapid elimination and very low oral bioavailability, primarily due to extensive first-pass metabolism.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (40 mg/kg) | Intraperitoneal (5 mg/kg) | Intraduodenal (4 and 8 mg/kg) |
| Elimination Half-life (t½) | 39.5 min | - | - | - |
| Clearance (Cl) | 118 ml/min/kg | - | - | - |
| Volume of Distribution (Vd) | 1945 ml/kg | - | - | - |
| Oral Bioavailability (F) | - | ~0.2% | - | Similar to oral |
| Time to Maximum Concentration (Cmax) in Brain (Oral) | - | 30 min | - | - |
| Protein Binding (Serum) | 92.0% ± 0.8% | 92.0% ± 0.8% | 92.0% ± 0.8% | 92.0% ± 0.8% |
| First-Pass Effect (Intestinal + Hepatic) | - | 98.7% | - | - |
Data sourced from evaluation of pharmacokinetics, brain levels and protein binding of this compound in rats.
Experimental Protocols: Pharmacokinetic Studies
-
Species: Male Sprague-Dawley rats.
-
Intravenous (IV): 5 mg/kg administered to a group of rats (n=3-5).
-
Oral (PO): 40 mg/kg administered to a group of rats (n=3-5).
-
Intraperitoneal (IP): 5 mg/kg administered to a group of rats (n=3-5).
-
Intraduodenal (ID): 4 and 8 mg/kg administered to groups of rats.
-
Blood and brain tissue samples were collected at various time points post-administration.
-
Concentrations of this compound were determined using high-performance liquid chromatography (HPLC).
-
The metabolism of this compound was evaluated in rat liver S9 fraction, intestinal homogenates, and red blood cell homogenates.
Pharmacodynamic Profile
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated. However, studies have investigated its effects on noradrenergic receptor systems in the rat cerebral cortex.
An in-vitro study on rat cerebral cortical slices provided the following insights:
-
Inositol Phosphate Accumulation: this compound inhibited noradrenaline-stimulated inositol phosphate accumulation. This suggests an antagonistic effect on Gq-protein coupled receptors, such as alpha-1 adrenergic receptors.
-
Cyclic AMP (cAMP) Accumulation: this compound did not affect noradrenaline-stimulated cAMP accumulation, indicating it does not significantly interact with beta-adrenergic receptors which are Gs-protein coupled.
-
Receptor Binding: this compound moderately antagonized the specific binding of [³H]prazosin, a selective alpha-1 adrenoceptor antagonist. It did not affect the binding of the β-adrenoceptor ligand [³H]CGP 12177.
Based on these findings, it can be inferred that part of this compound's mechanism of action may involve the modulation of alpha-1 adrenergic signaling.
The following diagram illustrates the alpha-1 adrenergic signaling pathway and the putative point of action of this compound.
Caption: Alpha-1 Adrenergic Signaling Pathway and this compound's Antagonistic Action.
Antidepressant-like Activity in Rodent Behavioral Models
While specific data for this compound is not available, standard behavioral tests are used to evaluate the antidepressant potential of novel compounds in rodents. The following are descriptions of the most common experimental protocols. It is hypothesized that this compound would demonstrate efficacy in these models, similar to other clinically effective antidepressants.
-
Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease struggling and adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility.
-
Experimental Protocol (Mouse):
-
Apparatus: A transparent plastic cylinder (e.g., 20 cm in diameter, 40 cm high) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water) is typically scored during the last 4 minutes of the test.
-
Drug Administration: Test compounds are administered at various doses and time points prior to the test.
-
Endpoint: A significant decrease in the duration of immobility compared to a vehicle-treated control group is indicative of antidepressant-like activity.
-
-
Principle: Similar to the FST, this test induces a state of despair in mice by subjecting them to the inescapable stress of being suspended by their tail. Antidepressants reduce the time spent immobile.
-
Experimental Protocol (Mouse):
-
Apparatus: A suspension bar is used to hang the mice by their tails using adhesive tape, at a height where they cannot reach any surfaces.
-
Procedure: Mice are suspended for a 6-minute period. The total duration of immobility (hanging passively without any movement) is recorded.
-
Drug Administration: Test compounds are administered prior to the test.
-
Endpoint: A reduction in the total time of immobility in the drug-treated group compared to the control group suggests antidepressant-like effects.
-
Neurochemical Profile
There is a lack of published studies investigating the effects of this compound on the levels of key neurotransmitters, such as serotonin, norepinephrine, and dopamine, in different brain regions of rodents. Such studies are crucial for a comprehensive understanding of its neurochemical mechanism of action.
Recommended Experimental Protocols for Future Studies
-
Principle: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Procedure: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, hippocampus, nucleus accumbens). After a recovery period, artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content using HPLC coupled with electrochemical detection. This would allow for the determination of the acute and chronic effects of this compound administration on neurotransmitter release.
-
Principle: Measurement of total tissue content of neurotransmitters and their metabolites in post-mortem brain samples.
-
Procedure: Rodents are administered this compound or vehicle. At specific time points, animals are euthanized, and brains are rapidly dissected to isolate specific regions. The tissue is then processed to extract neurotransmitters and their metabolites, which are quantified by HPLC.
Summary and Future Directions
The available preclinical data on this compound in rodent models primarily focuses on its pharmacokinetic profile in rats, revealing rapid elimination and poor oral bioavailability. The limited pharmacodynamic information points towards an interaction with the alpha-1 adrenergic system. However, there is a significant lack of in vivo data from established behavioral models of depression and on its neurochemical effects in the rodent brain.
For a more complete understanding of this compound's pharmacological profile and to potentially support any future development of this or related compounds, the following studies in rodent models are recommended:
-
Comprehensive Receptor Binding and Functional Assays: To identify the full spectrum of its molecular targets.
-
Behavioral Pharmacological Studies: Utilizing the forced swim test, tail suspension test, and other models of depression (e.g., chronic unpredictable stress) to confirm and characterize its antidepressant-like efficacy.
-
In Vivo and Ex Vivo Neurochemical Analyses: To determine its effects on monoamine neurotransmitter systems in key brain regions associated with depression.
-
Investigation of Downstream Signaling Pathways: To elucidate the molecular mechanisms that are engaged following receptor interaction.
A thorough preclinical evaluation in these areas would be essential to fully characterize the pharmacological profile of this compound and to provide a solid scientific basis for its potential as a therapeutic agent.
References
investigating the neurochemical properties of Centpropazine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Centpropazine is an experimental antidepressant agent developed at the Central Drug Research Institute (CDRI) in India. While its clinical development was discontinued after reaching Phase III trials, its neurochemical properties provide a case study in multi-target drug action.[1] This document synthesizes the available preclinical and clinical pharmacology of this compound, detailing its interactions with monoaminergic systems. The mechanism of action, though not definitively established in publicly available literature, points towards a profile inclusive of serotonin and norepinephrine reuptake inhibition, alongside antagonist activity at specific serotonin and adrenergic receptors. This guide provides a summary of its known neurochemical interactions, detailed hypothetical experimental protocols for its characterization, and visual diagrams of its proposed signaling pathways and experimental workflows.
Introduction
Developed in the 1980s, this compound (IUPAC Name: 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one) was investigated for the treatment of major depressive disorder.[1] Early research described its clinical effects as being similar to the tricyclic antidepressant imipramine.[1] Preclinical studies demonstrated that this compound could reverse the effects of reserpine and potentiate the effects of amphetamine in animal models, suggesting a significant interaction with monoamine neurotransmitter systems.[1] Despite reaching late-stage clinical trials, it was never brought to market.[1] This guide aims to consolidate the known neurochemical properties of this compound to serve as a technical resource for researchers in pharmacology and drug development.
Neurochemical Properties
Available data, pieced together from published abstracts and commercial product descriptions, indicates that this compound's antidepressant effect likely stems from a multi-target mechanism of action involving both neurotransmitter reuptake inhibition and direct receptor antagonism.
Interaction with Monoamine Transporters
Receptor Binding Profile
This compound has been identified as a non-selective antagonist of serotonin 5-HT1 and 5-HT2 receptors, as well as α1-adrenergic receptors. An in-vitro study on rat cerebral cortical membranes provided direct evidence for its interaction with the α1-adrenoceptor, where it moderately antagonized the binding of the selective α1 antagonist [3H]prazosin.
Data Summary
The following tables summarize the qualitative and semi-quantitative data available for this compound's neurochemical properties.
Table 1: Monoamine Transporter Interaction
| Transporter | Action | Potency (IC50) | Evidence |
|---|---|---|---|
| Serotonin Transporter (SERT) | Inhibition | Data not available | Classified as a serotonin uptake inhibitor |
| Norepinephrine Transporter (NET) | Inhibition | Data not available | Classified as a norepinephrine reuptake inhibitor |
Table 2: Receptor Binding Profile
| Receptor | Action | Potency (Ki) | Evidence |
|---|---|---|---|
| α1-Adrenergic Receptor | Antagonism | Data not available (described as "moderate") | Moderately antagonized [3H]prazosin binding in rat cortical membranes |
| β-Adrenergic Receptor | No significant binding | Data not available | Did not affect the specific binding of [3H]CGP 12177 |
| Serotonin 5-HT1 Receptor | Antagonism | Data not available | Classified as a non-selective 5-HT1 antagonist |
| Serotonin 5-HT2 Receptor | Antagonism | Data not available | Classified as a non-selective 5-HT2 antagonist |
Table 3: Functional Activity
| Assay | Effect | Evidence |
|---|---|---|
| Noradrenaline-stimulated Inositol Phosphate Accumulation | Inhibition | Observed in rat cerebral cortical slices |
| Noradrenaline-stimulated Cyclic AMP (cAMP) Accumulation | No effect | Observed in rat cerebral cortical slices |
| Reserpine-induced Effects | Reversal | Observed in animal models |
| Amphetamine-induced Effects | Potentiation | Observed in animal models |
Signaling Pathways and Proposed Mechanism of Action
Based on the available data, this compound's therapeutic effects are likely mediated through two primary mechanisms: increasing the synaptic concentration of serotonin and norepinephrine via reuptake inhibition, and direct modulation of postsynaptic receptors. The antagonism of α1-adrenergic receptors is confirmed to inhibit the Gq-coupled phosphoinositide signaling pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
While the exact protocols used in the original studies of this compound are not fully detailed in available literature, the following represents standard, robust methodologies for assessing the key neurochemical properties attributed to the compound.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Ki) of this compound for target receptors (e.g., α1-adrenergic, 5-HT1, 5-HT2) using a competitive inhibition assay.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µ g/well .
-
Assay: In a 96-well plate, incubate membrane homogenates with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-receptors at a concentration near its Kd) and a range of concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash filters rapidly with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine for α1-receptors). Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of specific binding (IC50) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
This protocol outlines a method to measure the potency (IC50) of this compound in inhibiting the reuptake of serotonin and norepinephrine into synaptosomes.
Caption: Workflow for a neurotransmitter reuptake inhibition assay.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., hypothalamus for NET, striatum for SERT) by homogenization and differential centrifugation.
-
Assay: Resuspend synaptosomes in Krebs-Ringer buffer. Pre-incubate aliquots with various concentrations of this compound for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [3H]Serotonin or [3H]Norepinephrine).
-
Incubation: Incubate for a short duration (e.g., 5 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the filters (representing neurotransmitter taken up by synaptosomes) using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a known potent reuptake inhibitor (e.g., fluoxetine for SERT, desipramine for NET). Calculate the IC50 value for this compound by plotting the percentage inhibition of specific uptake against the drug concentration.
Inositol Phosphate (IP) Accumulation Assay
This protocol details a method to assess the functional antagonism of this compound at Gq-coupled receptors, such as the α1-adrenergic receptor.
Caption: Workflow for an inositol phosphate accumulation assay.
Methodology:
-
Cell Culture and Labeling: Plate cells expressing the target receptor (e.g., CHO or HEK293 cells stably expressing the α1A-adrenergic receptor) and label them overnight with [3H]myo-inositol in inositol-free medium.
-
Assay: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Antagonist Incubation: Add varying concentrations of this compound and incubate for an additional 20-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of an agonist (e.g., norepinephrine at its EC80 concentration) and incubate for 30-60 minutes at 37°C.
-
Extraction: Terminate the stimulation by aspirating the medium and adding cold 0.5 M perchloric acid.
-
Separation: Neutralize the cell lysates and separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of accumulated [3H]IPs against the concentration of this compound to determine its inhibitory effect on agonist-induced signaling.
Conclusion
This compound is a psychoactive compound with a pharmacological profile consistent with that of a multi-target antidepressant. Its presumed primary mechanism involves the inhibition of serotonin and norepinephrine reuptake, which is complemented by antagonist activity at α1-adrenergic and serotonin 5-HT1/2 receptors. While the lack of publicly available, detailed quantitative data limits a full understanding of its structure-activity relationship and therapeutic window, the existing information provides a valuable framework for its neurochemical properties. The methodologies outlined in this guide represent the standard approaches that would be necessary to fully elucidate the in-vitro pharmacology of this compound or any novel compound with a similar proposed mechanism of action.
References
Centpropazine: An Exploration of its Potential as a Non-Selective Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Centpropazine is an experimental antidepressant compound developed at the Central Drug Research Institute (CDRI) in India that underwent clinical evaluation up to Phase III trials. While its precise mechanism of action has not been fully elucidated in widely available literature, existing research points towards its potential as a non-selective antagonist at adrenergic and serotonergic receptors, coupled with an inhibitory effect on serotonin and norepinephrine reuptake. This technical guide aims to synthesize the available pharmacological data on this compound, providing a framework for understanding its potential as a multi-target agent. Due to the limited availability of primary quantitative data in publicly accessible literature, this document will focus on the qualitative evidence of its antagonist activity and provide detailed, generalized experimental protocols for the assays pertinent to its characterization.
Introduction
This compound emerged from a drug discovery program in India and was investigated for the treatment of major depressive disorder. Early clinical studies demonstrated its antidepressant effects.[1] The pharmacological basis for these effects is believed to be complex, involving interactions with multiple neurotransmitter systems. A product data sheet has described this compound as a "non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors," in addition to being a serotonin and norepinephrine reuptake inhibitor. This profile suggests a broad spectrum of activity that could contribute to its therapeutic effects and side-effect profile. This guide will delve into the evidence supporting its antagonist properties and the methodologies required to further characterize such a compound.
Evidence for Non-Selective Antagonist Activity
The primary evidence for this compound's antagonist activity stems from in-vitro studies on rat cerebral cortical tissue. These studies demonstrated that this compound exhibits antagonist properties at α1-adrenergic receptors.
Adrenergic Receptor Antagonism
Research has shown that this compound can moderately antagonize the binding of [³H]prazosin, a selective α1-adrenoceptor antagonist, to rat cerebral cortical membranes. This competitive binding indicates that this compound occupies the same binding site as prazosin on the α1-adrenoceptor.
Functionally, this compound was found to inhibit the accumulation of inositol phosphate stimulated by norepinephrine. The α1-adrenergic receptor is a Gq-protein coupled receptor (GPCR), and its activation by an agonist like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of intracellular calcium. This compound's ability to block this signaling cascade is strong evidence of its antagonist activity at the α1-adrenoceptor.
Conversely, the same research indicated that this compound did not affect the specific binding of the β-adrenoceptor ligand [³H]CGP 12177 and did not inhibit norepinephrine-stimulated cyclic AMP (cAMP) accumulation, suggesting selectivity for the α1 over the β-adrenergic receptor.
Serotonergic Receptor Antagonism
Quantitative Data
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., Ki, IC50, pA2 values) for this compound's binding affinity or functional antagonism at the specified receptors. The following table is presented as a template for how such data would be structured if it were available.
| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Species | Ki (nM) | IC50 (nM) | pA2 | Reference |
| α1-Adrenergic | [³H]prazosin | Radioligand Binding | Cerebral Cortex | Rat | - | - | - | [Data Not Available] |
| Norepinephrine | Inositol Phosphate Accumulation | Cerebral Cortex | Rat | - | - | - | [Data Not Available] | |
| 5-HT1 | e.g., [³H]8-OH-DPAT | Radioligand Binding | - | - | - | - | - | [Data Not Available] |
| 5-HT2 | e.g., [³H]ketanserin | Radioligand Binding | - | - | - | - | - | [Data Not Available] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments used to characterize a compound's potential as a non-selective antagonist, based on the known investigations into this compound.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competitive binding experiment to determine the affinity of a test compound (e.g., this compound) for the α1-adrenergic receptor using [³H]prazosin as the radioligand.
Objective: To determine the inhibition constant (Ki) of the test compound for the α1-adrenergic receptor.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]prazosin (specific activity ~70-90 Ci/mmol)
-
Phentolamine (for non-specific binding determination)
-
Test compound (this compound) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Euthanize rats and dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).
-
Add a constant concentration of [³H]prazosin (typically at a concentration close to its Kd, e.g., 0.2-0.5 nM).
-
Add increasing concentrations of the test compound (this compound).
-
For the determination of non-specific binding, add a high concentration of an unlabeled α1-antagonist (e.g., 10 µM phentolamine) to a set of tubes.
-
For total binding, add assay buffer instead of the test compound or phentolamine.
-
Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This protocol describes a functional assay to measure the antagonist effect of a test compound on Gq-coupled receptors like the α1-adrenergic receptor.
Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting agonist-stimulated inositol phosphate accumulation.
Materials:
-
Rat cerebral cortex slices or cultured cells expressing the receptor of interest
-
Krebs-bicarbonate buffer (or similar physiological buffer)
-
[³H]myo-inositol
-
Lithium chloride (LiCl)
-
Agonist (e.g., norepinephrine)
-
Test compound (this compound)
-
Perchloric acid or trichloroacetic acid
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8)
-
Formic acid and ammonium formate solutions for elution
-
Scintillation cocktail and counter
Procedure:
-
Tissue/Cell Labeling:
-
Prepare thin slices of rat cerebral cortex or use cultured cells.
-
Pre-incubate the tissue/cells in buffer containing [³H]myo-inositol for a sufficient time (e.g., 1-2 hours) to allow for its incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled tissue/cells to remove excess [³H]myo-inositol.
-
Pre-incubate the tissue/cells with LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor stimulation.
-
Add the test compound (this compound) at various concentrations and incubate for a defined period.
-
Stimulate the tissue/cells by adding a fixed concentration of the agonist (e.g., norepinephrine, typically at its EC80 concentration).
-
Incubate for a further period to allow for inositol phosphate accumulation (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Neutralize the extracts (e.g., with KOH).
-
Centrifuge to remove precipitated proteins.
-
-
Separation and Quantification:
-
Apply the supernatant to an anion exchange column.
-
Wash the column to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.
-
Alternatively, use a stepwise elution to separate inositol monophosphate (IP1), bisphosphate (IP2), and trisphosphate (IP3).
-
Add the eluate to scintillation cocktail and measure radioactivity.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the test compound concentration.
-
Determine the IC50 value for the inhibition of agonist-stimulated inositol phosphate accumulation.
-
This IC50 value provides a measure of the functional antagonist potency of the test compound.
-
Signaling Pathways
The antagonist activity of this compound at the α1-adrenergic receptor directly impacts the Gq signaling pathway.
Conclusion
The available evidence suggests that this compound possesses α1-adrenergic antagonist properties, which may contribute to its overall pharmacological profile as an antidepressant. The claims of its activity as a 5-HT1 and 5-HT2 antagonist, as well as a serotonin-norepinephrine reuptake inhibitor, require further substantiation through publicly available, peer-reviewed research. The methodologies outlined in this guide provide a roadmap for the comprehensive characterization of this compound or similar compounds with potential non-selective antagonist activity. A full understanding of its receptor interaction profile is essential for elucidating its mechanism of action and for the rational design of future therapeutics. Further research to obtain quantitative binding and functional data is critical to fully realize the potential of this compound and its derivatives.
References
Structural Analogs of Centpropazine: A Technical Overview of a Discontinued Antidepressant and its Chemical Class
An in-depth analysis for researchers, scientists, and drug development professionals.
Abstract
Centpropazine, an experimental antidepressant developed in India, represents a unique scaffold within the broader class of phenylpiperazine compounds. Despite reaching Phase III clinical trials, its development was discontinued, and its precise mechanism of action remains unknown.[1] Consequently, a comprehensive body of public-domain literature detailing the synthesis, specific pharmacological activities, and structure-activity relationships (SAR) of its close structural analogs is notably absent. This technical guide provides a thorough overview of the available information on this compound itself and contextualizes its chemical structure within the well-established class of phenylpiperazine and arylpiperazine antidepressants. By examining the general SAR and pharmacological profiles of these related compounds, this document aims to offer valuable insights for researchers and professionals engaged in the discovery and development of novel CNS-active agents.
Introduction to this compound
This compound (IUPAC Name: 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one) is a molecule that was investigated for the treatment of major depressive disorder.[1] Clinical studies in the 1980s and 1990s evaluated its efficacy and safety, with some findings suggesting imipramine-like effects.[1] It was shown to reverse reserpine-induced effects and potentiate amphetamine-induced effects in animal models, classical preclinical indicators of antidepressant activity.[1] However, the development of this compound was ultimately halted, and it was never marketed.
Chemical Structure
The chemical structure of this compound is characterized by a central phenylpiperazine moiety linked via a hydroxypropoxy bridge to a propiophenone group.
This compound
Pharmacological Profile of this compound
Detailed mechanistic studies on this compound are scarce. However, some information regarding its pharmacological effects has been reported.
Mechanism of Action
The precise mechanism of action of this compound is not well-elucidated.[1] One source suggests it may act as a serotonin uptake inhibitor. Another indicates it is a non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors, modulating monoamine neurotransmission by reducing serotonin and norepinephrine reuptake.
Clinical Studies and Pharmacokinetics
Clinical trials were conducted to assess the safety and efficacy of this compound. Single oral doses of 10 to 160 mg were reported to be well-tolerated in male volunteers, with mild side effects such as drowsiness, headache, and weakness observed at higher doses (120 mg and above). A 4-week open trial in patients with endogenous depression, using a dose range of 40 to 120 mg per day, showed a significant reduction in the Hamilton Depression Rating Scale (HDRS) score in a majority of patients.
Pharmacokinetic studies in rats revealed that this compound has a very low oral bioavailability (approximately 0.2%), a short elimination half-life, and high clearance, suggesting significant first-pass metabolism. Despite its low systemic availability, the compound was found to readily penetrate the brain.
Structural Analogs and the Broader Class of Phenylpiperazine Antidepressants
While specific data on this compound analogs is unavailable, the phenylpiperazine scaffold is a cornerstone in the development of numerous CNS-active drugs, particularly antidepressants and anxiolytics. The piperazine moiety is recognized for its favorable CNS pharmacokinetic profile and its role in the specific binding of these agents to their targets.
General Structure-Activity Relationships (SAR) of Arylpiperazines
The pharmacological activity of arylpiperazine derivatives can be systematically modified by altering various structural components. The general structure consists of an aryl group, a piperazine ring, and a linker connected to a terminal moiety.
Table 1: General Structure-Activity Relationships of Arylpiperazine Derivatives
| Structural Component | Modification | Impact on Activity |
| Aryl Group | Substitution pattern and nature of substituents on the phenyl ring. | Modulates affinity and selectivity for serotonin (e.g., 5-HT1A, 5-HT2A), dopamine, and adrenergic receptors. |
| Piperazine Ring | Unsubstituted or substituted. | Generally essential for activity. Substitutions can influence potency and pharmacokinetics. |
| Linker | Length and nature of the alkyl chain. | The length of the linker is crucial for optimal receptor interaction, with propyl and butyl chains being common. |
| Terminal Moiety | Can be a variety of cyclic or acyclic groups. | Significantly influences the overall pharmacological profile, including receptor affinity and intrinsic activity (agonist, antagonist, partial agonist). |
For instance, many potent 5-HT1A receptor ligands are long-chain arylpiperazine derivatives. The synthesis of novel arylpiperazine compounds often targets dual-acting agents, such as those with high affinity for both 5-HT1A and sigma-1 receptors, which may offer improved antidepressant efficacy.
Experimental Protocols for Characterizing Arylpiperazine Derivatives
The following are general experimental methodologies commonly employed in the preclinical evaluation of novel arylpiperazine-based antidepressant candidates.
In Vitro Assays
-
Receptor Binding Assays: These assays are used to determine the affinity of a compound for various receptors (e.g., 5-HT1A, 5-HT2A, dopamine D2, adrenergic α1). This is typically done using radioligand binding competition studies with cell membranes expressing the receptor of interest. The output is usually the inhibition constant (Ki).
-
Functional Assays: These assays determine the functional activity of a compound at a specific receptor (e.g., agonist, antagonist, inverse agonist). This can be measured through various methods, such as quantifying second messenger levels (e.g., cAMP, inositol phosphates) or using reporter gene assays.
-
Transporter Inhibition Assays: To assess the ability of a compound to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, synaptosomal preparations or cell lines expressing the respective transporters are used. The potency is typically expressed as the half-maximal inhibitory concentration (IC50).
-
Metabolic Stability Assays: The stability of a compound in the presence of liver microsomes (from human or animal sources) is evaluated to predict its metabolic clearance. The half-life (T1/2) of the compound is determined.
In Vivo Models
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral models in rodents used to screen for antidepressant-like activity. A reduction in immobility time is indicative of potential antidepressant efficacy.
-
Elevated Plus Maze (EPM) and Open Field Test (OFT): These models are used to assess anxiolytic-like and exploratory behaviors, respectively.
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in animal models. Key parameters include bioavailability, half-life, clearance, and brain penetration.
Visualizing Workflows and Pathways
Due to the lack of specific information for this compound analogs, the following diagrams illustrate general workflows and a hypothetical signaling pathway relevant to the broader class of phenylpiperazine antidepressants.
Caption: A generalized workflow for the discovery and preclinical development of novel phenylpiperazine-based antidepressants.
Caption: A simplified, hypothetical signaling cascade following the activation of the 5-HT1A receptor by a phenylpiperazine analog.
Conclusion
While this compound itself did not proceed to clinical use, its chemical scaffold remains highly relevant in the ongoing search for novel and improved treatments for depressive disorders. The lack of detailed public information on its direct analogs underscores the challenges in drug development, where many promising candidates do not reach the market. For researchers in this field, a thorough understanding of the broader structure-activity relationships within the arylpiperazine class is crucial. Future research in this area will likely continue to focus on designing molecules with multi-target engagement and optimized pharmacokinetic and safety profiles to address the unmet needs in the treatment of depression and other CNS disorders.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Centpropazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Centpropazine, an antidepressant compound developed by the Central Drug Research Institute (CDRI), Lucknow. The synthesis is a two-step process commencing with the formation of an epoxide intermediate from 4'-hydroxypropiophenone and epichlorohydrin, followed by the coupling of this intermediate with 1-phenylpiperazine. This protocol includes detailed experimental procedures, purification methods, and expected yields. The accompanying data is presented in structured tables for clarity, and a visual representation of the workflow is provided using a Graphviz diagram.
Introduction
This compound, with the chemical name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, is a piperazine derivative that has been investigated for its antidepressant properties. The synthesis of such aryl piperazine compounds is a common objective in medicinal chemistry. This protocol outlines a reproducible method for the laboratory-scale synthesis and purification of this compound, ensuring high purity of the final product suitable for research and preclinical studies.
Chemical Structures
| Compound Name | Structure |
| 4'-Hydroxypropiophenone | |
| Epichlorohydrin | |
| 1-[4-(Oxiranylmethoxy)phenyl]propan-1-one | |
| 1-Phenylpiperazine | |
| This compound |
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocols
Step 1: Synthesis of 1-[4-(Oxiranylmethoxy)phenyl]propan-1-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-Hydroxypropiophenone | 150.17 | 15.0 g | 0.1 |
| Epichlorohydrin | 92.52 | 13.9 g (11.8 mL) | 0.15 |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a stirred solution of 4'-hydroxypropiophenone (15.0 g, 0.1 mol) in dry acetone (200 mL), add anhydrous potassium carbonate (20.7 g, 0.15 mol) and epichlorohydrin (13.9 g, 0.15 mol).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% ethyl acetate in hexane).
-
After completion of the reaction, filter the inorganic salts and wash with acetone.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography over silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 1-[4-(oxiranylmethoxy)phenyl]propan-1-one as a solid.
Quantitative Data:
| Product | Form | Yield | Melting Point (°C) |
| 1-[4-(Oxiranylmethoxy)phenyl]propan-1-one | White solid | ~85% | 68-70 |
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-[4-(Oxiranylmethoxy)phenyl]propan-1-one | 206.24 | 20.6 g | 0.1 |
| 1-Phenylpiperazine | 162.23 | 16.2 g | 0.1 |
| Ethanol | 46.07 | 250 mL | - |
Procedure:
-
Dissolve 1-[4-(oxiranylmethoxy)phenyl]propan-1-one (20.6 g, 0.1 mol) and 1-phenylpiperazine (16.2 g, 0.1 mol) in ethanol (250 mL).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by TLC (Eluent: 5% methanol in chloroform).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain the crude this compound base.
Quantitative Data:
| Product | Form | Yield |
| This compound (Crude) | Viscous oil/Solid | ~90% |
Purification Protocol
Recrystallization of this compound Free Base
The crude this compound can be purified by recrystallization from ethanol to yield a crystalline solid.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Preparation of this compound Hydrochloride
For improved stability and solubility in aqueous solutions, this compound can be converted to its hydrochloride salt.
-
Dissolve the purified this compound free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of anhydrous HCl in ether, with stirring until precipitation is complete.
-
Filter the resulting white precipitate, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Quantitative Data:
| Product | Form | Purity (by HPLC) |
| Purified this compound | Crystalline solid | >98% |
| This compound Hydrochloride | White crystalline powder | >99% |
Characterization
The structure and purity of the synthesized this compound and its intermediates should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point Analysis: As an indicator of purity.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Epichlorohydrin is a carcinogen and should be handled with extreme care.
-
Handle all solvents and reagents in accordance with their respective safety data sheets (SDS).
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the execution of the described procedures.
Application Note: Quantification of Centpropazine in Plasma using High-Performance Liquid Chromatography with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Centpropazine in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. This method is suitable for pharmacokinetic studies in various species.
Principle
This method enables the separation and quantification of this compound from plasma matrix using reversed-phase HPLC. Following a liquid-liquid extraction sample preparation step to isolate the analyte and remove interferences, the compound is separated on a C18 analytical column. Detection and quantification are achieved by monitoring the UV absorbance at 270 nm. The method has been validated for use in human, monkey, and rat serum/plasma.[1]
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below. It involves sample collection, preparation, chromatographic analysis, and data processing.
Caption: High-level workflow for this compound analysis.
Materials and Methods
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column.
-
Centrifuge.
-
Vortex mixer.
-
Sample evaporator (e.g., nitrogen evaporator).
-
Micropipettes.
-
Glass test tubes.
Reagents
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Phosphate buffer.
-
Water (HPLC grade).
-
Extraction solvent (details in protocol).
-
Human, monkey, or rat plasma (drug-free for standards and quality controls).
Chromatographic Conditions
The separation and quantification of this compound are achieved using the following HPLC parameters.
Table 1: HPLC Operating Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column |
| Mobile Phase | Acetonitrile : Phosphate Buffer (60:40, v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | Variable (dependent on sample concentration) |
| Temperature | Ambient |
Source:[1]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards that cover the desired quantification range.
Sample Preparation Protocol
Three distinct sample clean-up methods have been developed based on the available serum/plasma volume and the required sensitivity.[1] The general procedure involves liquid-liquid extraction.
Caption: Detailed sample preparation workflow.
Protocol Steps:
-
Pipette the required volume of plasma (0.05 mL, 0.5 mL, or 4 mL) into a clean glass tube.
-
Spike with the internal standard (if applicable) and vortex briefly.
-
Add an appropriate volume of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.
-
Centrifuge the samples at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the dried residue in a known, small volume of the HPLC mobile phase.
-
Vortex briefly to dissolve the residue. The sample is now ready for injection into the HPLC system.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of this compound into drug-free plasma. Process these standards using the sample preparation protocol outlined above.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Method Validation Summary
The described HPLC-UV method was fully validated in human serum and extended to monkey and rat serum.[1] The key validation parameters are summarized below.
Table 2: Linearity and Limit of Quantification (LOQ)
| Plasma Volume Required | Linear Quantitation Range | Lowest Limit of Quantification (LLOQ) |
| 4 mL | 2.5 - 80 ng/mL | 2.5 ng/mL |
| 0.5 mL | 0.04 - 2.5 µg/mL (40 - 2500 ng/mL) | 40 ng/mL |
| 50 µL (0.05 mL) | 312.5 ng/mL - 5 µg/mL | 312.5 ng/mL |
Source:[1]
Table 3: Accuracy, Precision, and Recovery
| Parameter | Result |
| Recovery | 92% to 105% across concentrations of 5, 80, 625, 1280, and 2500 ng/mL. |
| Precision (Within and Between Run) | < 10% RSD (Relative Standard Deviation) |
| Accuracy (Within and Between Run) | < 10% Deviation from nominal concentrations |
| Freeze-Thaw Stability | Stable for up to three freeze-thaw cycles. |
Source:
Data Analysis
-
Chromatogram Integration: Integrate the peak area of the this compound and internal standard (if used) peaks in the chromatograms obtained from the HPLC-UV detector.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) or analyte peak area against the nominal concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area responses from the calibration curve.
Alternative Technologies
While the HPLC-UV method is robust and validated, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice in many modern bioanalytical laboratories due to its higher sensitivity and selectivity. An LC-MS/MS method would likely offer a lower limit of quantification and require smaller plasma volumes, which is advantageous in studies with limited sample availability. Development of an LC-MS/MS method would follow similar principles of sample preparation and chromatographic separation but would utilize a mass spectrometer for detection.
Application
This method was successfully applied to analyze the concentrations of this compound in rat serum following single oral (20 mg/kg) and intravenous (5 mg/kg) doses, demonstrating its suitability for biopharmaceutical and pharmacokinetic applications. The analysis also revealed the presence of three well-resolved metabolite peaks in the chromatograms from treated rat serum.
References
Application Note: HPLC-UV Method for the Detection and Quantification of Centpropazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Centpropazine, a novel antidepressant compound. The provided protocol is applicable for the analysis of this compound in serum samples, making it suitable for pharmacokinetic studies and quality control applications in drug development.
Introduction
This compound is an antidepressant drug developed by the Central Drug Research Institute in India.[1] Accurate and reliable analytical methods are crucial for the determination of this compound in biological matrices to support preclinical and clinical studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method, based on a validated method published in peer-reviewed literature.[1] The method is demonstrated to be simple, rapid, and robust for biopharmaceutical applications.[1]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for method development and sample preparation.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [2] |
| Molecular Weight | 368.5 g/mol | [2] |
| IUPAC Name | 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one |
HPLC-UV Method Parameters
The following table summarizes the instrumental parameters for the HPLC-UV analysis of this compound.
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (60:40, v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL (typical, can be optimized) |
| UV Detection Wavelength | 270 nm |
| Column Temperature | Ambient |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
-
Water (HPLC grade)
-
Solvents for sample extraction (e.g., methanol, dichloromethane, ethyl acetate)
-
Human, monkey, or rat serum (as per study requirement)
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range.
Sample Preparation from Serum
The selection of a sample preparation method depends on the required sensitivity and available sample volume. Three validated methods are presented below: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
4.3.1. Protein Precipitation (for higher concentrations)
This method is suitable for a linear quantification range of 312.5 ng/mL to 5 µg/mL using a 50 µL serum sample.
-
To 50 µL of serum in a microcentrifuge tube, add 100 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
Inject an aliquot into the HPLC system.
4.3.2. Liquid-Liquid Extraction (for intermediate concentrations)
This method is suitable for a linear quantification range of 40 ng/mL to 2.5 µg/mL using a 0.5 mL serum sample.
-
To 0.5 mL of serum in a glass tube, add a suitable internal standard (if used).
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in mobile phase and inject.
4.3.3. Solid-Phase Extraction (for low concentrations)
This method provides the lowest limit of quantitation (2.5 ng/mL) and is suitable for a linear range of 2.5 to 80 ng/mL using a 4 mL serum sample.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 4 mL of the serum sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in mobile phase and inject.
Method Validation Summary
The described HPLC-UV method has been fully validated according to ICH guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity | The method is linear over the concentration ranges specified for each sample preparation technique. |
| Limit of Quantitation (LOQ) | - 2.5 ng/mL (requiring 4 mL serum) - 40 ng/mL (requiring 0.5 mL serum) - 312 ng/mL (requiring 50 µL serum) |
| Recovery | 92% to 105% at concentrations of 5, 80, 625, 1280, and 2500 ng/mL. |
| Precision | Within- and between-run variability in precision and accuracy were less than 10%. |
| Stability | The drug in serum was stable for up to three freeze-thaw cycles. |
Data Presentation
The quantitative data for the different sample preparation methods are summarized in the table below for easy comparison.
| Sample Preparation Method | Serum Volume Required | Linear Quantitation Range | Lowest Limit of Quantitation (LOQ) |
| Protein Precipitation | 50 µL | 312.5 ng/mL - 5 µg/mL | 312 ng/mL |
| Liquid-Liquid Extraction | 0.5 mL | 40 ng/mL - 2.5 µg/mL | 40 ng/mL |
| Solid-Phase Extraction | 4 mL | 2.5 ng/mL - 80 ng/mL | 2.5 ng/mL |
Visualizations
Caption: HPLC-UV workflow for this compound analysis.
Caption: Sample preparation method selection based on concentration.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated approach for the quantitative determination of this compound in serum. The availability of multiple sample preparation techniques allows for flexibility based on the specific requirements of the study, particularly the expected concentration range of the analyte. This method is well-suited for supporting drug development activities, including pharmacokinetic and quality control studies.
References
Developing a Validated Bioanalytical Method for Centpropazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of Centpropazine in biological matrices, primarily human plasma. The protocols outlined herein are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction
This compound is an antidepressant compound.[1] Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This application note details a sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for this purpose.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| IUPAC Name | 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one | [2] |
| Molecular Formula | C22H28N2O3 | [2] |
| Molecular Weight | 368.5 g/mol | [2] |
| CAS Number | 34675-77-9 | [2] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or another phenylpiperazine derivative.
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates and sealing mats
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the IS.
Preparation of Calibration Standards and Quality Control (QC) Samples
Spike blank human plasma with the appropriate this compound working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range might be 0.1 to 100 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting this compound from plasma.
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 96-well plate.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex the plate for 1 minute to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for re-equilibration.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
MRM Transitions: Determine the precursor and product ions for this compound and the IS by infusing the individual standard solutions into the mass spectrometer.
Bioanalytical Method Validation
The method must be validated according to FDA and/or EMA guidelines. Key validation parameters are summarized below.
Summary of Quantitative Data
The following tables provide example acceptance criteria for the validation parameters.
Table 1: Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | ±20% | ≤ 20% |
| Low | ±15% | ≤ 15% |
| Medium | ±15% | ≤ 15% |
| High | ±15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% |
Table 4: Stability
| Stability Type | Condition | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | Within ±15% of nominal |
| Short-Term (Bench-Top) | Room temperature for a defined period | Within ±15% of nominal |
| Long-Term | -20°C and -80°C for a defined period | Within ±15% of nominal |
| Stock Solution | Room temperature and refrigerated | Within ±2% of initial |
Detailed Experimental Protocols for Validation
Selectivity and Specificity
Analyze blank plasma samples from at least six different sources to ensure no significant interferences are observed at the retention times of this compound and the IS.
Linearity and Lower Limit of Quantification (LLOQ)
Prepare and analyze a calibration curve with at least six non-zero concentration levels. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Accuracy and Precision
Analyze QC samples at four levels (LLOQ, low, medium, and high) in at least five replicates on three separate days to determine intra- and inter-day accuracy and precision.
Recovery
Compare the peak area of this compound in extracted plasma samples to the peak area of unextracted standards to determine the extraction recovery.
Matrix Effect
Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
Stability
Assess the stability of this compound in plasma under various storage and handling conditions as detailed in Table 4.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. Adherence to these protocols and validation guidelines will ensure the generation of high-quality data suitable for regulatory submissions in the drug development process.
References
Centpropazine Administration for In Vivo Antidepressant Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of centpropazine, an experimental antidepressant compound. While its precise mechanism of action is not fully elucidated, this compound has been characterized as having imipramine-like effects and is known to interact with the noradrenergic system. These application notes compile available pharmacokinetic data and present detailed protocols for evaluating the antidepressant-like efficacy of this compound in established preclinical models. The information is intended to facilitate the design and execution of in vivo studies for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a piperazine derivative that has been investigated for its antidepressant properties. Preclinical studies in rats have provided foundational pharmacokinetic data, and the compound has progressed to phase 3 clinical trials in India for the treatment of major depressive disorder. Its pharmacological profile suggests an interaction with noradrenergic pathways, distinguishing it from some other classes of antidepressants. This document outlines the necessary protocols for administering this compound in vivo and for assessing its potential antidepressant effects using standard behavioral paradigms.
Pharmacokinetic Profile of this compound in Rats
Understanding the pharmacokinetic properties of this compound is crucial for designing effective in vivo studies. The following tables summarize key parameters from studies in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose [1]
| Parameter | Intravenous (5 mg/kg) | Oral (40 mg/kg) | Intraperitoneal (5 mg/kg) |
| Elimination Half-life (t½) | 39.5 min | - | - |
| Clearance (CL) | 118 mL/min/kg | - | - |
| Volume of Distribution (Vd) | 1945 mL/kg | - | - |
| Bioavailability | - | ~0.2% | - |
Table 2: Brain Penetration and Protein Binding of this compound in Rats [1]
| Parameter | Value |
| Time to Maximum Concentration (Cmax) in Brain (post-oral dosing) | 30 min |
| Serum Protein Binding | ~92.0% ± 0.8% |
Note: The low oral bioavailability of this compound is attributed to a significant first-pass effect in the liver and metabolism by the intestinal mucosa[1].
In Vivo Efficacy Models for Antidepressant Activity
Standard behavioral models are used to assess the antidepressant-like effects of compounds in rodents. The following are detailed protocols for the Forced Swim Test (FST) and the Learned Helplessness (LH) model, which are appropriate for evaluating this compound.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant activity. The test is based on the observation that animals will adopt an immobile posture after a period of active swimming in an inescapable cylinder of water. Antidepressant treatment typically reduces the duration of immobility.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This session is for habituation.
-
Drug Administration: this compound or vehicle is administered according to the desired experimental design (e.g., acute or chronic dosing). For acute studies, administration typically occurs 30-60 minutes before the test session.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session.
-
-
Data Collection: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed.
-
Endpoint: A significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Learned Helplessness (LH) Model
The LH model has good predictive validity for antidepressant efficacy. It is based on the principle that exposure to uncontrollable stress can lead to a state of helplessness, characterized by a failure to escape a subsequent aversive situation.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus:
-
Induction Apparatus: A chamber where inescapable electric foot shocks can be delivered.
-
Testing Apparatus: A shuttle box with two compartments, where the animal can learn to escape a foot shock by moving to the other compartment.
-
-
Procedure:
-
Induction of Helplessness (Day 1): Rats are exposed to a session of inescapable foot shocks (e.g., 60-100 shocks of 0.8-1.0 mA with a duration of 15 seconds, delivered at random intervals over a 60-minute period).
-
Drug Administration: Chronic administration of this compound or vehicle is typically required for this model. Dosing usually begins after the induction phase and continues for a period of 14-21 days.
-
Escape Testing (e.g., Day 15 or 22): Rats are placed in the shuttle box and subjected to a series of escape trials (e.g., 30 trials). In each trial, a conditioned stimulus (e.g., a light or tone) is followed by a foot shock. The rat can escape the shock by moving to the other compartment.
-
-
Data Collection: The number of escape failures (failures to move to the other compartment within a set time, e.g., 20 seconds) and the latency to escape are recorded for each animal.
-
Endpoint: A significant reduction in the number of escape failures and a shorter escape latency in the this compound-treated group compared to the vehicle-treated group suggest an antidepressant-like effect.
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Antidepressant Screening
Postulated Signaling Pathway of this compound
While the exact mechanism of action of this compound is not fully understood, it is known to interact with the noradrenergic system. One study has shown that this compound can inhibit the accumulation of inositol phosphate stimulated by noradrenaline, suggesting an interaction with α1-adrenergic receptors which are coupled to the Gq signaling pathway.
Conclusion
The provided protocols and data offer a framework for the in vivo investigation of this compound's antidepressant-like properties. The pharmacokinetic profile suggests that intraperitoneal or intravenous administration may be more suitable for achieving consistent exposure in preclinical models due to the low oral bioavailability. The Forced Swim Test and Learned Helplessness model are well-established paradigms for assessing antidepressant efficacy and are appropriate for evaluating this compound. Further research is warranted to fully elucidate the mechanism of action and the complete pharmacological profile of this compound.
References
Application Notes & Protocols for Preclinical Efficacy Studies of Centpropazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and conducting preclinical efficacy studies for Centpropazine, an experimental antidepressant. The protocols are based on its known pharmacological profile, which includes imipramine-like effects and antagonistic activity at α1-adrenergic receptors. The suggested studies aim to characterize its potential antidepressant and anxiolytic properties using validated rodent behavioral models.
Proposed Mechanism of Action and Signaling Pathway
This compound's mechanism of action is not fully elucidated, but it is known to act as an antagonist at α1-adrenergic receptors. This interaction inhibits the downstream signaling cascade typically initiated by norepinephrine. The α1-adrenoceptor is a Gq protein-coupled receptor (GPCR)[1][2]. Upon activation by an agonist like norepinephrine, the Gq protein activates Phospholipase C (PLC)[2][3][4]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to trigger the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). By acting as an antagonist, this compound is hypothesized to block these downstream signals, which may modulate neuronal excitability and neurotransmitter release, contributing to its antidepressant effects.
General Experimental Workflow
A typical preclinical study workflow involves several key stages, from animal preparation to data analysis. This ensures consistency and reliability of the results. The following diagram outlines a logical progression for testing the efficacy of this compound in a behavioral paradigm.
Detailed Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To assess the antidepressant-like efficacy of this compound by measuring its effect on the duration of immobility in rodents subjected to a forced swimming stressor. This test is a widely used screening tool for potential antidepressant compounds.
Materials:
-
Male or female rodents (mice or rats), e.g., Swiss Webster or Sprague-Dawley strains.
-
This compound, Imipramine (positive control), and vehicle (e.g., saline, distilled water with Tween 80).
-
Transparent cylindrical containers (for mice: 20 cm diameter, 50 cm height; for rats: larger).
-
Water bath or heater to maintain water temperature at 23-25°C.
-
Video recording equipment and analysis software (e.g., ANY-maze, EthoVision) or trained manual observers.
-
Timers, animal scales, syringes, and needles for administration.
Methodology:
-
Animal Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Apparatus Preparation: Fill the cylinders with 23-25°C water to a depth where the animal cannot touch the bottom with its hind legs or tail.
-
Drug Administration: Administer this compound, Imipramine, or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a specified time before the test (e.g., 30-60 minutes for acute studies). Multiple doses of this compound should be tested to establish a dose-response relationship.
-
Test Procedure:
-
Gently place each animal into its respective cylinder of water.
-
The total test duration is typically 6 minutes for mice.
-
The behavior is recorded for the entire duration. For analysis, the first 2 minutes are often discarded as an initial frantic escape period, and the last 4 minutes are scored.
-
-
Data Collection:
-
Record the duration of immobility , defined as the time the animal makes only the minimal movements necessary to keep its head above water.
-
Optionally, also score active behaviors like swimming (movement throughout the cylinder) and climbing (frantic movements with forepaws against the cylinder wall).
-
-
Post-Test: After the 6-minute session, remove the animal, gently dry it with a towel, and place it in a heated recovery cage before returning it to its home cage. Clean the cylinders between animals.
Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time for a drug-treated group compared to the vehicle group suggests an antidepressant-like effect. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's).
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Objective: To evaluate the anxiolytic-like properties of this compound. The EPM is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Materials:
-
Male or female rodents (mice or rats).
-
This compound, Diazepam or Imipramine (positive control), and vehicle.
-
Elevated plus maze apparatus: two open arms and two closed arms (with high walls), elevated from the floor.
-
Video camera positioned above the maze and tracking software.
-
Controlled lighting conditions (dimly lit room is standard).
Methodology:
-
Animal Habituation: Acclimate animals to the testing room for at least 45-60 minutes prior to testing.
-
Apparatus Setup: Ensure the maze is clean and dry. Set up the video recording and tracking software, defining the zones for each arm.
-
Drug Administration: Administer this compound, a positive control, or vehicle at a specified time before the test.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a single 5-minute session.
-
The experimenter should leave the room or be shielded from the animal's view to avoid influencing its behavior.
-
-
Data Collection: The software will automatically record:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Post-Test: Return the animal to its home cage. Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between trials to remove olfactory cues.
Data Analysis: The primary measures of anxiolytic-like activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries. A lack of change in total distance traveled or total arm entries suggests the effects are specific to anxiety and not due to general hyperactivity. Data are analyzed using a one-way ANOVA or appropriate non-parametric tests.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Representative Data from the Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Immobility Time (s) (Mean ± SEM) | Climbing Time (s) (Mean ± SEM) | Swimming Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | 155.4 ± 8.2 | 25.1 ± 3.5 | 59.5 ± 6.1 |
| This compound | 10 | 10 | 120.7 ± 7.5 | 40.3 ± 4.1 | 79.0 ± 7.3 |
| This compound | 20 | 10 | 98.2 ± 6.9 | 55.8 ± 5.2 | 86.0 ± 8.0 |
| Imipramine | 20 | 10 | 85.5 ± 7.1 | 70.2 ± 6.8 | 84.3 ± 7.7 |
| *Note: Data are hypothetical. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 2: Representative Data from the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (cm) (Mean ± SEM) |
| Vehicle | - | 10 | 15.2 ± 2.1 | 20.5 ± 3.3 | 1540 ± 110 |
| This compound | 10 | 10 | 25.8 ± 3.0 | 30.1 ± 4.0 | 1580 ± 125 |
| This compound | 20 | 10 | 34.5 ± 3.5 | 38.9 ± 4.2 | 1610 ± 130 |
| Diazepam | 2 | 10 | 40.1 ± 4.1 | 45.3 ± 4.8 | 1595 ± 115 |
| *Note: Data are hypothetical. *p < 0.05, *p < 0.01 compared to Vehicle. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Centpropazine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to investigate the pharmacological activity of Centpropazine. Given that the precise mechanism of action for this compound is not fully elucidated, these assays are designed to screen for its potential effects on key cellular signaling pathways implicated in neuropsychiatric and inflammatory disorders.
Phosphodiesterase (PDE) Inhibition Assay
Application Note:
Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDEs can lead to antidepressant and anti-inflammatory effects. This assay will determine if this compound acts as a PDE inhibitor. A common method is to use a cell-based reporter assay where the inhibition of PDE activity leads to an increase in intracellular cAMP, which in turn drives the expression of a reporter gene, such as luciferase.[1][2]
Experimental Protocol: CRE-Luciferase Reporter Assay for PDE4 Inhibition
This protocol is adapted for a 96-well format.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for PDE4D and a CRE-luciferase reporter[2]
-
Lipofectamine™ 2000 or other suitable transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Forskolin (to stimulate cAMP production)
-
This compound (at various concentrations)
-
Rolipram (positive control, selective PDE4 inhibitor)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the PDE4D expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.[2]
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient protein expression.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Rolipram in assay medium.
-
Remove the culture medium from the cells and replace it with medium containing the test compounds.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration of 10 µM to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log concentration of this compound and the positive control to determine the EC50 values.
-
Data Presentation:
| Compound | EC50 (µM) for PDE4 Inhibition |
| This compound | To be determined |
| Rolipram | ~1-2 µM |
Workflow Diagram:
Caption: Workflow for PDE Inhibition Assay.
Intracellular cAMP Level Measurement
Application Note:
Directly measuring changes in intracellular cyclic AMP (cAMP) levels is a fundamental way to assess a compound's impact on the cAMP signaling pathway. This can reveal if this compound stimulates adenylate cyclase (increasing cAMP), inhibits it, or affects its degradation (as seen in the PDE assay). Competitive immunoassays, such as HTRF or ELISA-based kits, are commonly used for this purpose.[3]
Experimental Protocol: HTRF-Based cAMP Assay
This protocol is for a 384-well format.
Materials:
-
CHO-K1 cells (or another suitable cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
IBMX (a non-selective PDE inhibitor to prevent cAMP degradation)
-
Forskolin (positive control for cAMP stimulation)
-
This compound (at various concentrations)
-
HTRF cAMP Assay Kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP-cryptate
-
Plate reader capable of HTRF measurement
Procedure:
-
Cell Preparation: Culture CHO-K1 cells to ~80% confluency. Harvest the cells and resuspend them in assay buffer containing IBMX at a final concentration of 0.5 mM.
-
Compound Addition: Add the test compounds (this compound, forskolin, vehicle) to the wells of a 384-well plate.
-
Cell Addition: Dispense the cell suspension into the wells containing the compounds.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection:
-
Add the cAMP-d2 conjugate to the wells.
-
Add the anti-cAMP-cryptate antibody to the wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio and the Delta F% (a measure of HTRF signal change).
-
Use a cAMP standard curve to convert the HTRF signal to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of this compound to determine its effect.
-
Data Presentation:
| Treatment | Intracellular cAMP Concentration (nM) |
| Vehicle Control | Baseline Level |
| This compound (Dose 1) | To be determined |
| This compound (Dose 2) | To be determined |
| Forskolin (Positive Control) | Significantly Increased |
Signaling Pathway Diagram:
Caption: The cAMP signaling pathway.
Anti-inflammatory Activity: TNF-α Release Assay
Application Note:
Chronic inflammation is increasingly implicated in the pathophysiology of depression. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are key mediators of inflammation. This assay will determine if this compound can inhibit the release of TNF-α from immune cells, such as macrophages or monocytes, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells
This protocol is for a 96-well format.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide) from E. coli
-
This compound (at various concentrations)
-
Dexamethasone (positive control)
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells.
-
Incubate for 48-72 hours. After incubation, wash the cells with fresh medium to remove PMA.
-
-
Compound Pre-treatment:
-
Add fresh medium containing various concentrations of this compound or Dexamethasone to the differentiated cells.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 18-24 hours at 37°C.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
TNF-α Quantification (ELISA):
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then reading the absorbance.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α standards provided in the kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage inhibition of TNF-α release for each concentration of this compound and calculate the IC50 value.
-
Data Presentation:
| Compound | IC50 (µM) for TNF-α Inhibition |
| This compound | To be determined |
| Dexamethasone | ~0.01-0.1 µM |
Workflow Diagram:
Caption: Workflow for TNF-α Release Assay.
Anti-inflammatory Activity: NF-κB Nuclear Translocation Assay
Application Note:
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including TNF-α. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by LPS or TNF-α), it translocates to the nucleus to activate gene transcription. This assay will determine if this compound can inhibit this translocation, a key anti-inflammatory mechanism.
Experimental Protocol: High-Content Imaging of NF-κB (p65) Translocation
Materials:
-
HeLa cells or A549 cells
-
DMEM with 10% FBS
-
TNF-α (as a stimulant)
-
This compound (at various concentrations)
-
Bay 11-7082 (positive control inhibitor of NF-κB activation)
-
Formaldehyde solution (for fixing)
-
Triton X-100 (for permeabilization)
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate (black wall, clear bottom) and allow them to attach overnight.
-
Compound Pre-treatment: Treat cells with various concentrations of this compound or Bay 11-7082 for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging and Analysis:
-
Acquire images of the DAPI (blue) and Alexa Fluor 488 (green) channels using a high-content imaging system.
-
The analysis software will identify the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the intensity of the p65 (green) signal in both the nucleus and the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic intensity ratio of the p65 signal. A decrease in this ratio in stimulated cells indicates inhibition of translocation.
-
Determine the IC50 of this compound for the inhibition of NF-κB translocation.
-
Data Presentation:
| Compound | IC50 (µM) for NF-κB Translocation Inhibition |
| This compound | To be determined |
| Bay 11-7082 | ~5-10 µM |
Signaling Pathway Diagram:
Caption: The NF-κB signaling pathway.
MAPK/ERK Pathway Activation Assay
Application Note:
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a critical signaling route involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is associated with various diseases, including cancer and neuroinflammatory disorders. This assay measures the phosphorylation of ERK1/2, a key event indicating the activation of the pathway, to determine if this compound has a modulatory effect.
Experimental Protocol: Western Blot for Phospho-ERK1/2
Materials:
-
PC-12 or HeLa cells
-
Serum-free medium
-
Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA) as a stimulant
-
This compound (at various concentrations)
-
U0126 (a MEK inhibitor, as a positive control for inhibition)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence
Procedure:
-
Cell Culture and Serum Starvation:
-
Grow cells to 80-90% confluency in a 6-well plate.
-
Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal ERK activation.
-
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or U0126 for 1 hour.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) or PMA (e.g., 100 nM) for 10-15 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-ERK to total-ERK for each condition.
-
Determine the effect of this compound on EGF- or PMA-induced ERK phosphorylation.
-
Data Presentation:
| Treatment | p-ERK/Total ERK Ratio (Fold Change vs. Stimulated Control) |
| Unstimulated Control | Baseline |
| Stimulated Control (EGF/PMA) | 1.0 |
| Stimulated + this compound (Dose 1) | To be determined |
| Stimulated + this compound (Dose 2) | To be determined |
| Stimulated + U0126 (Positive Control) | Significantly Reduced |
Signaling Pathway Diagram:
Caption: The MAPK/ERK signaling pathway.
References
Application Notes and Protocols for Studying Centpropazine Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the identification and characterization of Centpropazine metabolites. Due to the limited publicly available data on the specific metabolites of this compound, this document outlines a generalized yet detailed approach based on standard methodologies for piperazine-containing compounds and antidepressants.
Introduction
This compound is an antidepressant drug characterized by a piperazine moiety. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. The liver and intestinal mucosa are the primary sites of metabolism, often involving cytochrome P450 (CYP) enzymes.[1][2] The extensive first-pass metabolism of this compound contributes to its low oral bioavailability.[2] This document details the necessary in vitro and in vivo studies, along with the analytical techniques required to elucidate its metabolic pathways.
Section 1: In Vitro Metabolism of this compound
In vitro models are essential for the initial screening and identification of potential metabolites in a controlled environment. Human liver microsomes are a standard and cost-effective model for studying Phase I metabolic reactions.[3][4]
Application Note: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate of this compound metabolism in HLM, providing an estimate of its intrinsic clearance.
Experimental Protocol:
-
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
Control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
-
Procedure:
-
Pre-warm a solution of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding this compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold ACN containing the IS.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining this compound.
-
Data Presentation:
The disappearance of the parent drug over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 25.3 | 27.4 |
| Verapamil (Control) | 10.8 | 64.2 |
| Warfarin (Control) | 85.1 | 8.1 |
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining the metabolic stability of this compound.
Application Note: Metabolite Identification in HLM
This protocol aims to identify the potential metabolites of this compound formed by Phase I enzymes.
Experimental Protocol:
-
Materials: Same as in 1.1, but with a higher concentration of this compound (e.g., 10 µM) to facilitate the detection of metabolites.
-
Procedure:
-
Follow the incubation procedure as described in 1.1, but with a longer incubation time (e.g., 60-120 minutes) to allow for metabolite formation.
-
After quenching and centrifugation, analyze the supernatant using high-resolution LC-MS/MS.
-
Data analysis involves searching for potential metabolite masses based on predicted biotransformations (e.g., oxidation, demethylation, hydroxylation).
-
Data Presentation:
Potential metabolites are identified by their accurate mass and MS/MS fragmentation patterns.
| Putative Metabolite | Biotransformation | Mass Shift | Measured m/z |
| M1 | Oxidation | +16 | [m/z value] |
| M2 | N-dealkylation | -[mass of alkyl group] | [m/z value] |
| M3 | Hydroxylation | +16 | [m/z value] |
Section 2: In Vivo Metabolism of this compound
In vivo studies using animal models are necessary to confirm the metabolites identified in vitro and to understand their pharmacokinetic profiles in a whole organism. Rodent models, such as rats, are commonly used for such studies.
Application Note: Pharmacokinetic and Metabolite Profiling Study in Rats
This protocol describes the administration of this compound to rats to study its pharmacokinetics and identify circulating and excreted metabolites.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are a suitable model.
-
Dosing: Administer this compound orally (e.g., 40 mg/kg) or intravenously (e.g., 5 mg/kg).
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Process to obtain plasma.
-
Urine and Feces: Collect urine and feces over 24 hours.
-
-
Sample Preparation:
-
Plasma: Protein precipitation with ACN.
-
Urine: Dilution with water/methanol.
-
Feces: Homogenization and extraction with an organic solvent.
-
-
Analysis: Analyze the processed samples by LC-MS/MS for the quantification of this compound and the identification of its metabolites.
Data Presentation:
Pharmacokinetic parameters and the relative abundance of metabolites are determined.
Table of Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (40 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | [Value] | [Value] |
| Tmax (h) | [Value] | N/A |
| AUC (ng*h/mL) | [Value] | [Value] |
| t½ (h) | [Value] | 0.66 |
| Bioavailability (%) | ~0.2 | N/A |
Table of Identified Metabolites in Rat Plasma, Urine, and Feces
| Metabolite | Plasma | Urine | Feces |
| M1 (Oxidized) | ++ | +++ | + |
| M2 (N-dealkylated) | +++ | ++ | ++ |
| M3 (Hydroxylated) | + | +++ | + |
| M4 (Glucuronide Conjugate) | + | ++++ | - |
(+ indicates relative abundance)
Workflow for In Vivo Metabolite Profiling
Caption: Workflow for in vivo pharmacokinetic and metabolite analysis.
Section 3: Analytical Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for the identification and quantification of drug metabolites.
Application Note: LC-MS/MS Method for Metabolite Identification and Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (Triple Quadrupole for quantification, Q-TOF or Orbitrap for high-resolution accurate mass identification).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
For Quantification (Triple Quadrupole): Multiple Reaction Monitoring (MRM) mode.
-
For Identification (Q-TOF/Orbitrap): Full scan MS and data-dependent MS/MS acquisition.
Section 4: Potential Metabolic Pathways of this compound
Based on the chemical structure of this compound (a piperazine derivative) and common metabolic reactions for antidepressants, the following biotransformations are likely.
-
Phase I Reactions:
-
Oxidation: Addition of an oxygen atom, a common reaction catalyzed by CYPs.
-
N-dealkylation: Removal of an alkyl group from a nitrogen atom in the piperazine ring.
-
Hydroxylation: Addition of a hydroxyl group to an aromatic or aliphatic part of the molecule.
-
-
Phase II Reactions:
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.
-
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways for this compound.
Conclusion
The study of this compound's metabolites is a critical step in its development and clinical use. The protocols and application notes provided herein offer a robust framework for researchers to systematically investigate the biotransformation of this compound. By employing a combination of in vitro and in vivo models and advanced analytical techniques like LC-MS/MS, a comprehensive understanding of its metabolic profile can be achieved. This knowledge is invaluable for optimizing therapeutic efficacy and ensuring patient safety.
References
- 1. Effect of this compound on hepatic drug metabolizing enzymes in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of pharmacokinetics, brain levels and protein binding of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Application Notes and Protocols for Oral Administration of Centpropazine in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, pharmacokinetic profile, and proposed mechanism of action of centpropazine for oral administration in rats. The detailed protocols and data are intended to guide researchers in preclinical studies involving this antidepressant compound.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following administration via various routes. This data is crucial for designing and interpreting preclinical efficacy and toxicity studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (40 mg/kg) | Intraperitoneal (5 mg/kg) | Intraduodenal (4 mg/kg) | Intraduodenal (8 mg/kg) |
| Elimination Half-Life (t½) | 39.5 min | - | - | - | - |
| Clearance (Cl) | 118 ml/min/kg | - | - | - | - |
| Volume of Distribution (Vd) | 1945 ml/kg | - | - | - | - |
| AUC (Area Under the Curve) | - | - | - | - | - |
| Bioavailability (F) | - | ~0.2% | - | Similar to oral | Similar to oral |
| Cmax in Brain | - | Reached by 30 min | - | - | - |
| Serum Protein Binding | 92.0% ± 0.8% | 92.0% ± 0.8% | 92.0% ± 0.8% | 92.0% ± 0.8% | 92.0% ± 0.8% |
Data compiled from Bhattaram VA, et al. (2004).[1]
Note: The extremely low oral bioavailability of this compound (~0.2%) is attributed to a significant first-pass metabolism in the intestinal mucosa and liver.[1][2]
Experimental Protocols
Protocol for Formulation of this compound for Oral Administration
Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 0.25% w/v carboxymethyl cellulose in sterile water)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation:
-
To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stirrer.
-
Heat the solution to approximately 60-70°C to aid in dissolution, then allow it to cool to room temperature. The solution should be clear and viscous.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the number and weight of the rats.
-
Weigh the calculated amount of this compound powder.
-
Levigate the this compound powder in a mortar with a small amount of the prepared vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating to ensure a uniform suspension.
-
Alternatively, for larger volumes, a homogenizer can be used to ensure a fine and uniform particle dispersion.
-
Continuously stir the final suspension with a magnetic stirrer before and during dose administration to maintain homogeneity.
-
Note: The stability of the formulation should be assessed if it is to be stored before use. For acute dosing studies, fresh preparation is recommended.
Protocol for Oral Administration (Gavage) in Rats
Objective: To accurately administer the prepared this compound formulation to rats orally.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped) for rats
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately immediately before dosing to calculate the precise volume of the formulation to be administered.
-
Gently restrain the rat. Proper handling techniques are crucial to minimize stress and prevent injury to the animal and the researcher.
-
-
Dose Calculation and Preparation:
-
Calculate the volume of the this compound suspension to be administered to each rat based on its body weight and the concentration of the formulation. For example, for a 40 mg/kg dose of a 4 mg/mL suspension, a 200 g rat would receive 2 mL.
-
Draw the calculated volume into a syringe fitted with a gavage needle. Ensure there are no air bubbles in the syringe.
-
-
Administration:
-
Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Resistance indicates incorrect placement, and the needle should be withdrawn immediately.
-
Slowly and steadily depress the syringe plunger to deliver the formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a short period after administration for any signs of distress, such as choking or difficulty breathing.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the humane treatment of laboratory animals.
Signaling Pathway
This compound is a non-selective antagonist of serotonin (5-HT) and adrenergic (α1) receptors and is understood to function by modulating monoamine neurotransmission, particularly by reducing serotonin and norepinephrine reuptake.[3] While a specific signaling pathway for this compound is not extensively detailed in the available literature, the following diagram illustrates the general downstream signaling cascade associated with serotonin and norepinephrine reuptake inhibitors (SNRIs).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the oral pharmacokinetics of a this compound formulation in rats.
References
Troubleshooting & Optimization
improving Centpropazine solubility in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the aqueous solubility of Centpropazine. While specific experimental solubility data for this compound is not widely published, this document outlines systematic approaches based on its chemical structure and the established behavior of weakly basic, poorly soluble compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is an antidepressant compound.[1][2][3] Its chemical structure suggests it is a weakly basic compound, which often exhibit poor water solubility at neutral or alkaline pH.[4][5] For in vitro experiments and formulation development, achieving an adequate concentration in aqueous buffers is crucial for obtaining reliable and reproducible results.
Q2: My this compound is not dissolving in Phosphate-Buffered Saline (PBS) at pH 7.4. What is the likely cause?
A: As a weak base, this compound is expected to be largely in its neutral, less soluble form at physiological pH (7.4). The solubility of weakly basic drugs typically increases as the pH decreases (becomes more acidic). Therefore, its low solubility in PBS at pH 7.4 is expected.
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A: There are several common strategies to enhance the solubility of poorly water-soluble drugs like this compound:
-
pH Adjustment: Lowering the pH of the buffer will increase the proportion of the protonated, more soluble form of the drug.
-
Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These molecules can encapsulate the drug, forming a more soluble complex.
The choice of method depends on the requirements of your specific experiment, such as allowable pH range and tolerance for organic solvents.
Q4: What are co-solvents and which ones are commonly used?
A: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds. Common co-solvents used in research settings include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
It is crucial to first dissolve the compound in the co-solvent and then add the aqueous buffer.
Q5: How do cyclodextrins work to improve solubility?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating a poorly soluble drug molecule, like this compound, within their hydrophobic core. The resulting complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates after addition to buffer. | The buffer's pH is too high, causing the drug to convert to its insoluble free base form. | Lower the pH of the final solution. Prepare a concentrated stock in an acidic solution (e.g., 0.1 N HCl) or a suitable co-solvent and then dilute it into your final buffer. |
| Solubility is inconsistent between experiments. | The final pH of the solution is not being controlled or measured accurately. Temperature fluctuations can also affect solubility. | Always measure and adjust the final pH of your solution after adding this compound. Conduct experiments at a controlled temperature. |
| The required concentration is still not achieved after pH adjustment. | The intrinsic solubility of the ionized form of this compound may still be limited. | Combine pH adjustment with the use of a co-solvent or a cyclodextrin to further enhance solubility. |
| The use of a co-solvent is interfering with my cell-based assay. | Many organic co-solvents can be toxic to cells at higher concentrations. | Determine the maximum tolerable concentration of the co-solvent for your specific cell line. Consider using cyclodextrins as a less toxic alternative. |
| The solution is cloudy or hazy. | The compound may not be fully dissolved or may be forming a fine suspension. | Try gentle warming (to 37°C) and sonication to aid dissolution. If cloudiness persists, the solubility limit has likely been exceeded. The solution may need to be filtered before use. |
Section 3: Data Presentation
Table 1: Common Buffers for Solubility Studies
| Buffer System | Useful pH Range | Comments |
|---|---|---|
| Citrate Buffer | 3.0 - 6.2 | Useful for exploring solubility in acidic conditions. |
| Acetate Buffer | 3.6 - 5.6 | Another option for acidic pH ranges. |
| Phosphate-Buffered Saline (PBS) | ~7.4 | Physiologically relevant but may result in low solubility for weak bases. |
| Tris Buffer | 7.5 - 9.0 | Commonly used in biological assays, but will likely yield low solubility for this compound. |
Table 2: Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
|---|---|---|
| DMSO | 1-10% | High solubilizing power; can be toxic to cells. |
| Ethanol | 5-20% | Generally well-tolerated at lower concentrations. |
| Propylene Glycol | 10-40% | A common vehicle for in vivo studies. |
| PEG 400 | 10-50% | Often used in combination with other co-solvents. |
Section 4: Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound (Shake-Flask Method)
The shake-flask method is a reliable technique for determining thermodynamic solubility.
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Addition of Compound: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., a glass vial). The solid should be visible at the bottom.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Protocol 2: Preparing a 10 mM Stock Solution of this compound using a Co-solvent
-
Weighing: Accurately weigh the required amount of this compound powder. (For a 1 mL stock of 10 mM, using a molecular weight of 368.47 g/mol , you would need 0.368 mg).
-
Initial Dissolution: Add a small volume of 100% DMSO (e.g., 50 µL) to the powder and vortex until fully dissolved.
-
Dilution: Gradually add your desired aqueous buffer to the DMSO concentrate, vortexing between additions, until the final volume is reached.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, a lower stock concentration may be necessary.
Section 5: Visualizations
Caption: A decision tree for selecting a suitable solubilization strategy for this compound.
Caption: A typical experimental workflow for preparing a soluble this compound solution.
References
Centpropazine stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centpropazine. The information focuses on addressing stability issues that may be encountered during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The long-term stability of this compound can be influenced by several factors, including temperature, humidity, light exposure, and pH.[1][2][3] It is crucial to store the compound under appropriate conditions to minimize degradation.
Q2: What are the visible signs of this compound degradation?
A2: Physical signs of degradation may include a change in the color of the solid compound (e.g., from white to yellow or brown), clumping of the powder, or the development of an unusual odor. Analytically, degradation is indicated by the appearance of new peaks or a decrease in the area of the main peak in chromatographic analyses like HPLC.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes a piperazine ring, an ether linkage, a secondary alcohol, and an aromatic ketone, this compound is susceptible to several degradation pathways. These include:
-
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions.
-
Photodegradation: The aromatic ketone and phenylpiperazine moieties are susceptible to degradation upon exposure to light.
Q4: How can I monitor the stability of my this compound samples?
A4: The most effective method for monitoring the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact drug from its degradation products, allowing for quantification of any changes over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Verify the storage conditions (temperature, humidity, light protection). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Loss of potency in biological assays | Chemical degradation of the this compound stock solution or solid. | 1. Confirm the purity of the compound using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, obtain a new batch of the compound. 3. Ensure proper storage of stock solutions (aliquoted, protected from light, stored at appropriate temperature). |
| Discoloration of the solid compound | Oxidation or photodegradation. | 1. Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). 2. Store in a refrigerator or freezer as recommended. |
| Inconsistent experimental results | Instability of this compound in the experimental medium (e.g., buffer, cell culture media). | 1. Assess the stability of this compound in the specific experimental medium over the duration of the experiment. 2. Adjust the pH or add antioxidants to the medium if necessary and compatible with the experimental design. |
Quantitative Data on this compound Stability
While specific long-term stability data for this compound is not extensively available in published literature, the following table provides a representative summary of potential degradation under forced conditions, based on the behavior of similar pharmaceutical compounds. This data is intended to be illustrative.
| Condition | Duration | Temperature | % Degradation (Illustrative) | Primary Degradation Pathway(s) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 10 - 15% | Hydrolysis of the ether linkage |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | 5 - 10% | Hydrolysis of the ether linkage |
| Oxidative Degradation (3% H₂O₂) | 24 hours | Room Temp | 15 - 20% | Oxidation of the piperazine ring |
| Thermal Degradation | 7 days | 60 °C | < 5% | Minimal degradation |
| Photodegradation (UV light at 254 nm) | 24 hours | Room Temp | 20 - 30% | Photolysis of aromatic ketone and phenylpiperazine |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days. Prepare a solution for analysis.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The extent of degradation can be calculated based on the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
References
troubleshooting Centpropazine synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Centpropazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, or 1-{4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one, is typically approached through a three-step sequence. This involves the initial synthesis of the key intermediate 1-phenylpiperazine, followed by its reaction with an epoxide-forming reagent like epichlorohydrin. The final step is the coupling of the resulting piperazine epoxide with 4'-hydroxypropiophenone to form the target molecule.
Q2: What are the critical intermediates in this compound synthesis?
A2: The two critical intermediates in the commonly employed synthetic route are:
-
1-Phenylpiperazine: This compound forms the core of one of the main structural motifs of this compound.
-
1-(Oxiran-2-ylmethyl)-4-phenylpiperazine: This epoxide is the key electrophile that reacts with the phenolic starting material in the final step.
Q3: Are there any known safety concerns with the reagents used in this compound synthesis?
A3: Yes, several reagents require careful handling. Epichlorohydrin is a known carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Phenylpiperazine and its derivatives can be irritants and may be harmful if ingested or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Step 1: Synthesis of 1-Phenylpiperazine
The synthesis of 1-phenylpiperazine is a crucial first step, and issues at this stage can impact the overall yield and purity of the final product.
Q: I am getting a low yield of 1-phenylpiperazine. What are the possible causes and solutions?
A: Low yields in the synthesis of 1-phenylpiperazine can arise from several factors. Below is a table summarizing potential causes and recommended actions.
| Potential Cause | Troubleshooting/Optimization | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature moderately if the reaction has stalled. | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Suboptimal Base | The choice and stoichiometry of the base are critical. Ensure the base is strong enough to deprotonate the piperazine effectively. Common bases include potassium carbonate or triethylamine. Ensure the base is freshly opened or properly stored to avoid deactivation by moisture. | Efficient deprotonation of piperazine will facilitate the nucleophilic substitution reaction with the aryl halide, improving the reaction rate and yield. |
| Poor Quality Starting Materials | Use freshly distilled aniline and high-purity piperazine and aryl halide. Impurities in the starting materials can lead to side reactions and lower the yield. | Reduced side reactions and a cleaner reaction profile, leading to a higher yield of the target compound. |
| Catalyst Deactivation (if using a catalyzed reaction) | For Buchwald-Hartwig or similar cross-coupling reactions, ensure the catalyst and ligands are not degraded. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. | Maintaining an active catalytic system throughout the reaction will ensure efficient coupling and a higher yield. |
Q: My 1-phenylpiperazine product is impure, showing multiple spots on TLC. How can I minimize these impurities?
A: The formation of side products is often related to reaction conditions and stoichiometry.
-
Over-arylation (Formation of 1,4-diphenylpiperazine): This occurs when a second molecule of the aryl halide reacts with the product.
-
Solution: Use a molar excess of piperazine relative to the aryl halide. This statistically favors the mono-arylation product. A typical ratio is 2-3 equivalents of piperazine to 1 equivalent of the aryl halide.
-
-
Unreacted Starting Materials: If the reaction is incomplete, you will have unreacted aniline or piperazine in your product mixture.
-
Solution: As mentioned above, ensure the reaction goes to completion by monitoring with TLC. An aqueous workup can often remove unreacted piperazine and its salts.
-
-
Purification: Column chromatography is an effective method for purifying 1-phenylpiperazine from side products and unreacted starting materials. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.
Step 2: Synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
This step involves the reaction of 1-phenylpiperazine with epichlorohydrin to form the key epoxide intermediate.
Q: The reaction between 1-phenylpiperazine and epichlorohydrin is giving me a complex mixture of products. What could be the side reactions?
A: This reaction can be prone to several side reactions if not controlled properly.
-
Formation of Dimer: Two molecules of 1-phenylpiperazine can react with one molecule of epichlorohydrin, leading to the formation of 1,3-bis(4-phenylpiperazin-1-yl)propan-2-ol.
-
Solution: Use a molar excess of epichlorohydrin. Slowly add the 1-phenylpiperazine to the epichlorohydrin solution to maintain a high concentration of the epoxide relative to the amine.
-
-
Polymerization: Epoxides can polymerize under certain conditions.
-
Solution: Control the reaction temperature carefully. The reaction is often exothermic, so cooling may be necessary. Avoid acidic conditions which can catalyze epoxide polymerization.
-
-
Formation of the Chlorohydrin Intermediate: The initial nucleophilic attack of the piperazine can open the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate, 1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-ol. The subsequent intramolecular cyclization to the desired epoxide requires a base.
-
Solution: Ensure a suitable base (e.g., sodium hydroxide) is present in the reaction mixture to facilitate the ring-closure to the epoxide.
-
Step 3: Synthesis of this compound
The final step is the coupling of 4'-hydroxypropiophenone with 1-(oxiran-2-ylmethyl)-4-phenylpiperazine.
Q: I am observing a low yield of this compound in the final step. What are the likely causes?
A: Low yields in this step often point to issues with the reaction conditions or the purity of the intermediates.
| Potential Cause | Troubleshooting/Optimization | Expected Outcome |
| Inefficient Epoxide Opening | This reaction is typically carried out under basic conditions to deprotonate the phenol. Ensure a suitable base (e.g., sodium hydride, potassium carbonate) is used in an appropriate solvent (e.g., DMF, acetonitrile). The reaction may require heating to proceed at a reasonable rate. | Efficient formation of the phenoxide will facilitate the nucleophilic attack on the epoxide, leading to a higher yield of the desired ether. |
| Poor Quality Epoxide Intermediate | Impurities from the previous step, such as the dimer or unreacted 1-phenylpiperazine, can interfere with the reaction. | Using purified 1-(oxiran-2-ylmethyl)-4-phenylpiperazine will result in a cleaner reaction and a higher yield of this compound. |
| Side Reactions | The epoxide can be opened at either the C2 or C3 position. While attack at the less hindered C3 is generally favored, some of the regioisomeric product, 1-{4-[1-(4-phenylpiperazin-1-yl)methyl-2-hydroxyethoxy]phenyl}propan-1-one, may form. | While difficult to completely eliminate, optimizing the reaction conditions (e.g., choice of base and solvent) can improve the regioselectivity of the epoxide opening. |
| Product Loss During Workup and Purification | This compound is a relatively polar molecule. Ensure proper extraction and purification procedures are followed to minimize loss. | Improved recovery of the final product. |
Q: My final this compound product shows impurities after purification. What could they be?
A: Common impurities can include:
-
Unreacted 4'-hydroxypropiophenone: This can be removed by an aqueous base wash during the workup.
-
Unreacted 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine: This can be separated by column chromatography.
-
Regioisomeric Impurity: As mentioned above, the alternative epoxide ring-opening product can be an impurity. Careful column chromatography may be required to separate it from the desired product.
-
Hydrolysis Product: The epoxide intermediate can be hydrolyzed to the corresponding diol, 1-(4-phenylpiperazin-1-yl)propane-2,3-diol, which could be present as an impurity.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylpiperazine
-
To a solution of piperazine (2.5 equivalents) in a suitable solvent such as toluene or dioxane, add a base like potassium carbonate (2 equivalents).
-
Add bromobenzene (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (around 100-110 °C) and monitor the progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine
-
Dissolve 1-phenylpiperazine (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the solution at room temperature.
-
After the addition is complete, add a solution of sodium hydroxide (1.2 equivalents) in water.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide. This intermediate can often be used in the next step without further purification if it is of sufficient purity.
Protocol 3: Synthesis of this compound
-
To a solution of 4'-hydroxypropiophenone (1 equivalent) in an anhydrous polar aprotic solvent like DMF or acetonitrile, add a base such as sodium hydride (1.1 equivalents) or potassium carbonate (1.5 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to form the phenoxide.
-
Add a solution of 1-(oxiran-2-ylmethyl)-4-phenylpiperazine (1.1 equivalents) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
Visualizations
Caption: Experimental workflow for the three-step synthesis of this compound.
Caption: Troubleshooting logic for identifying and resolving issues in this compound synthesis.
Technical Support Center: Optimizing Centpropazine Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centpropazine in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an experimental antidepressant that has shown clinical effects similar to imipramine. While its exact mechanism of action is not fully elucidated, it is known to have an affinity for cortical noradrenergic receptors. This suggests that this compound likely functions as a monoamine reuptake inhibitor, primarily targeting the norepinephrine transporter (NET) and possibly the serotonin transporter (SERT). By blocking these transporters, this compound is thought to increase the concentration of these neurotransmitters in the synaptic cleft, leading to its antidepressant effects.
Q2: What are the known pharmacokinetic parameters of this compound in rats?
A2: A pharmacokinetic study in rats has provided key insights into the absorption, distribution, metabolism, and excretion of this compound. The drug is characterized by a short elimination half-life and high clearance. A significant challenge with oral administration is its very low bioavailability, likely due to extensive first-pass metabolism in the intestine and liver.[1]
Q3: Is there established dosage information for this compound in mice?
A3: Currently, there is a lack of publicly available data on the effective doses of this compound for antidepressant-like activity in mice, for example, in the Forced Swim Test (FST) or Tail Suspension Test (TST). Researchers will need to conduct their own dose-ranging studies to determine the optimal dose for their specific experimental paradigm. A suggested starting point would be to extrapolate from the doses found to be effective in rats, keeping in mind the potential for species-specific differences in metabolism and drug response.
Q4: How should I prepare this compound for administration to animals?
A4: Due to its low oral bioavailability, the route of administration is a critical consideration. For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) injection may provide more consistent results. The choice of vehicle is also crucial for ensuring the solubility and stability of the compound. While specific formulation details for this compound in preclinical studies are not widely published, common vehicles for similar compounds include saline, buffered solutions, or solutions containing solubilizing agents such as PEG400 or DMSO, often with a surfactant like Tween 80 to improve solubility. It is essential to perform pilot studies to ensure the chosen vehicle is well-tolerated by the animals and does not cause any adverse effects that could confound the experimental results.
Troubleshooting Guides
Issue 1: Low or variable drug exposure after oral administration.
-
Problem: You are observing low and inconsistent plasma concentrations of this compound after oral gavage.
-
Cause: This is likely due to this compound's known low oral bioavailability (approximately 0.2% in rats) resulting from high first-pass metabolism.[1]
-
Solution:
-
Switch Administration Route: For initial efficacy and proof-of-concept studies, consider using intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and achieve more reliable systemic exposure.[1]
-
Formulation Optimization: If oral administration is necessary for your study design, you may need to explore advanced formulation strategies to enhance absorption. This could include using lipid-based formulations or developing a nanosuspension.
-
Dose Adjustment: Be prepared to use significantly higher oral doses compared to parenteral routes to achieve therapeutic concentrations in the brain.[1]
-
Issue 2: Inconsistent or lack of antidepressant-like effect in behavioral tests.
-
Problem: You are not observing a significant reduction in immobility time in the Forced Swim Test or Tail Suspension Test with this compound.
-
Cause: This could be due to a variety of factors, including suboptimal dosage, issues with the experimental protocol, or the choice of animal strain.
-
Solution:
-
Dose-Response Study: If you have not already, conduct a thorough dose-response study to identify the effective dose range in your chosen species and strain.
-
Review Behavioral Protocol: Ensure your protocol for the FST or TST is standardized and follows best practices. Factors such as water temperature, cylinder dimensions, and pre-test habituation can significantly impact results.[2]
-
Animal Strain: Different mouse and rat strains can exhibit varying baseline levels of "behavioral despair" and sensitivity to antidepressants. Consider if your chosen strain is appropriate for this class of compound.
-
Timing of Administration: Given this compound's short half-life in rats (around 39.5 minutes), the timing of drug administration relative to the behavioral test is critical. Ensure the test is conducted when the drug concentration in the brain is expected to be at its peak.
-
Issue 3: Observed adverse effects in animals.
-
Problem: Animals are showing signs of sedation, hyperactivity, or other unexpected behaviors after this compound administration.
-
Cause: These effects could be dose-related side effects of the drug. Clinical studies in humans have reported drowsiness, headache, and weakness at higher doses.
-
Solution:
-
Dose Reduction: Lower the dose to a level that is therapeutically relevant but below the threshold for overt side effects.
-
Observational Assessment: Conduct a simple observational assessment (e.g., a modified Irwin test) at your chosen doses to systematically document any effects on behavior and motor function. This will help you distinguish between a specific antidepressant-like effect and a general change in activity.
-
Control for Vehicle Effects: Always include a vehicle-treated control group to ensure that the observed effects are due to the drug and not the administration vehicle itself.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (40 mg/kg) | Intraperitoneal (5 mg/kg) |
| Elimination Half-Life (t½) | 39.5 min | - | - |
| Clearance (Cl) | 118 ml/min/kg | - | - |
| Volume of Distribution (Vd) | 1945 ml/kg | - | - |
| Bioavailability (F%) | 100% | ~0.2% | - |
| Data from a study in Sprague-Dawley rats. |
Table 2: Recommended Starting Doses for Efficacy Studies in Rats
| Route of Administration | Recommended Starting Dose | Notes |
| Intravenous (IV) | 5 mg/kg | Provides 100% bioavailability. |
| Intraperitoneal (IP) | 5 mg/kg | Bypasses first-pass metabolism. |
| Oral (PO) | 40 mg/kg | Expect very low and potentially variable exposure. |
| Note: These are suggested starting points based on pharmacokinetic data. Efficacy in behavioral models may require different doses, and dose-response studies are essential. |
Experimental Protocols
Forced Swim Test (FST) Protocol for Mice
-
Apparatus: A transparent glass or plastic cylinder (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test.
-
Test Procedure:
-
Gently place the mouse into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
Record the entire session on video for later scoring.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a clean, warm cage.
Tail Suspension Test (TST) Protocol for Mice
-
Apparatus: A suspension box or chamber that allows the mouse to hang freely without touching any surfaces.
-
Acclimation: As with the FST, ensure adequate acclimation to the testing room.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test.
-
Test Procedure:
-
Securely attach a piece of adhesive tape to the tail of the mouse, about 1-2 cm from the tip.
-
Suspend the mouse by its tail from a hook or bar in the suspension chamber.
-
The test duration is typically 6 minutes.
-
Record the session and score the total time the mouse remains immobile.
-
-
Important Consideration: Some mouse strains, like C57BL/6, may climb their tails. This can be prevented by passing the tail through a small cylinder. If a mouse successfully climbs its tail, it should be excluded from the analysis.
Mandatory Visualizations
Caption: A typical experimental workflow for evaluating the antidepressant-like efficacy of this compound.
Caption: Putative mechanism of this compound as a monoamine reuptake inhibitor.
References
Centpropazine Degradation and Analysis: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways and byproducts of centpropazine. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to degradation?
This compound is an antidepressant compound.[1] Its chemical structure, 1-{4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one[2], contains several functional groups susceptible to degradation under stress conditions. Understanding these sites is crucial for predicting potential degradation pathways.
-
Ether Linkage: Susceptible to hydrolysis, particularly under acidic conditions.
-
Secondary Alcohol: Can be oxidized to a ketone.
-
Piperazine Ring (Tertiary Amines): Prone to N-oxidation.
-
Propiophenone Group: The ketone and aromatic ring are generally stable but can be involved in photolytic reactions.
Q2: What are the primary chemical degradation pathways for pharmaceutical compounds like this compound?
The most common chemical degradation pathways for drug substances are hydrolysis, oxidation, and photolysis.[3][4] Forced degradation (or stress testing) is intentionally used to accelerate these reactions to identify likely degradation products and establish the stability-indicating nature of analytical methods.[5]
Q3: What is a stability-indicating analytical method (SIAM) and why is it important?
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and resolve the drug substance from all its potential degradation products and process impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIAMs for small-molecule drugs.
Q4: Are there any known metabolites or degradation products of this compound?
Published literature on the forced degradation of this compound is limited. However, pharmacokinetic studies in rats have identified a hydroxy-metabolite of this compound, indicating that in-vivo metabolism (a form of biological degradation) occurs. Due to a significant first-pass effect, this compound is extensively metabolized by the liver and intestinal mucosa.
Troubleshooting Guides
Scenario 1: No Degradation Observed in Forced Degradation Studies
Problem: You have subjected this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at room temperature, but your analytical method (e.g., HPLC) shows no significant decrease in the parent peak and no new impurity peaks.
Possible Causes & Solutions:
-
Insufficient Stress: The conditions may not be severe enough to induce degradation. This compound might be intrinsically stable under mild stress.
-
Solution: Increase the severity of the stress conditions. This can be achieved by:
-
Increasing the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1.0 M).
-
Increasing the temperature (e.g., heating at 50-60°C).
-
Extending the exposure time.
-
A study can be concluded if no degradation is observed under conditions more severe than those for accelerated stability testing.
-
-
Analytical Method Issues: The analytical method may not be capable of resolving the degradation products from the parent peak (co-elution).
-
Solution: Re-evaluate your HPLC method.
-
Ensure the method has adequate peak purity, which can be assessed using a Diode Array Detector (DAD).
-
Develop an orthogonal method (e.g., using a different column chemistry or mobile phase pH) to confirm that no impurities are hidden under the main peak.
-
Scenario 2: Excessive Degradation Observed
Problem: After applying stress conditions, the peak corresponding to this compound has almost completely disappeared, and the chromatogram shows multiple, poorly resolved small peaks.
Possible Causes & Solutions:
-
Over-stressing: The conditions were too harsh, leading to the formation of secondary or tertiary degradation products that may not be relevant to real-world stability. The recommended target degradation is typically between 5-20%.
-
Solution: Reduce the severity of the stress conditions.
-
Decrease the concentration of the stressor.
-
Lower the temperature.
-
Reduce the exposure time.
-
For reactions that proceed too quickly, consider conducting the experiment at a lower temperature or neutralizing the sample at earlier time points.
-
Experimental Protocols & Data
General Protocol for Forced Degradation of this compound
This protocol provides a starting point for conducting forced degradation studies. The conditions should be adjusted to achieve the target degradation of 5-20%.
Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Neutralization/Termination |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | Room Temp to 60°C | 2 hours - 7 days | Neutralize with equivalent molarity of NaOH |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | Room Temp to 60°C | 2 hours - 7 days | Neutralize with equivalent molarity of HCl |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 hours | Quench with an antioxidant (e.g., sodium bisulfite) |
| Thermal Degradation | Solid drug substance | 60°C - 80°C | 24 hours - 7 days | Cool to room temperature |
| Photodegradation | Solid or solution form | Ambient | As per ICH Q1B | Protect from light after exposure |
Example HPLC Method for Stability Indicating Analysis
The following is a hypothetical starting point for developing a stability-indicating HPLC method for this compound, based on published methods for the parent drug and general practices.
Table 2: Example HPLC Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 3.0) |
| Elution Mode | Gradient elution to resolve polar and non-polar degradants |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations: Pathways and Workflows
Hypothesized Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure. These pathways require experimental confirmation.
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow
This diagram outlines the logical workflow for conducting a forced degradation study and developing a stability-indicating method.
Caption: Workflow for forced degradation and method development.
References
- 1. Development and validation of a new high-performance liquid chromatographic assay of this compound, a new antidepressant compound, in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H28N2O3 | CID 118176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Piperazine-Based Antidepressants in Animal Models
Disclaimer: Information regarding the specific side effects of Centpropazine in animal models is not extensively available in published literature. This compound is an experimental antidepressant of the piperazine class that did not proceed to market.[1] The following troubleshooting guides and FAQs have been compiled based on the known effects of other piperazine derivatives and general principles of managing antidepressant-induced side effects in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an experimental antidepressant compound belonging to the piperazine class.[2][3] While its precise mechanism of action is not fully elucidated, it has been observed to have effects on noradrenergic receptors in the rat cerebral cortex.[4] Studies on other piperazine antidepressants suggest potential interaction with the serotonergic system.[5] A pharmacokinetic study in rats showed that this compound readily enters the brain but has very low oral bioavailability.
Q2: What are the potential side effects of piperazine-based antidepressants in animal models?
A2: Based on the class of compounds, potential side effects in animal models can range from mild to severe. Commonly observed effects may include central nervous system (CNS) depression (sedation, ataxia) or stimulation (tremors, agitation), gastrointestinal issues (vomiting, diarrhea), and cardiovascular changes (hypotension). In a human clinical study, this compound was associated with drowsiness, weakness, headache, restlessness, and insomnia at higher doses.
Q3: How can I proactively monitor for potential side effects during my experiment?
A3: Regular and systematic observation is key. This includes daily cage-side monitoring for changes in behavior, posture, and activity levels. Implementing a scoring system for clinical signs can help in quantifying observations. Regular measurements of body weight, food and water intake, and fecal/urinary output are also crucial indicators of the animal's well-being.
Q4: At what point should I consider intervention for an observed side effect?
A4: Intervention should be considered when a side effect impacts the animal's welfare or the scientific validity of the study. This includes significant weight loss (typically >15-20% of baseline), refusal of food or water for an extended period, severe lethargy or ataxia that prevents access to food and water, or the onset of more severe signs like seizures. All interventions should be in accordance with your institution's approved animal care and use protocols.
Troubleshooting Guide
Issue 1: Sedation, Lethargy, or Ataxia
Q: My animal model is showing signs of sedation and uncoordinated movement after administration of a piperazine compound. What should I do?
A:
-
Confirm the Observation: Ensure the signs are not due to other factors such as environmental stressors or illness. Compare the animal's behavior to control animals.
-
Assess Severity: Determine if the animal can still access food and water. If the ataxia is severe and prevents this, supportive care is necessary.
-
Supportive Care:
-
Provide easily accessible food and water on the cage floor.
-
Consider a soft bedding material to prevent injury from falls.
-
Ensure the animal is warm and in a quiet environment.
-
-
Dose Adjustment: If the sedation is dose-dependent and not transient, consider a dose reduction in subsequent experiments after consulting with the principal investigator and veterinary staff.
-
Documentation: Record all observations, the severity of the signs, and any supportive care provided in the animal's health record.
Issue 2: Gastrointestinal Distress (Vomiting, Diarrhea)
Q: The animal is experiencing vomiting and/or diarrhea post-dosing. How should I manage this?
A:
-
Hydration Status: Assess the animal for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Supportive Care:
-
Provide a hydration source, such as a hydrogel pack or subcutaneous fluids, as directed by a veterinarian.
-
For diarrhea, ensure the animal is clean and dry to prevent skin irritation.
-
-
Dietary Support: Provide a highly palatable and easily digestible diet.
-
Pharmacological Intervention: In severe cases, and under veterinary guidance, antiemetic or antidiarrheal agents may be considered, ensuring they do not interfere with the primary experimental outcomes.
-
Review Dosing Protocol: Consider if the route of administration or vehicle is contributing to the GI upset.
Issue 3: Neurological Hyperexcitability (Tremors, Agitation, Seizures)
Q: My animal model is exhibiting tremors and agitation. What is the appropriate response?
A:
-
Minimize Stimulation: Move the animal to a quiet, dimly lit area to reduce external stimuli that could exacerbate the signs.
-
Monitor for Seizures: Observe the animal closely for the onset of seizure activity.
-
Emergency Veterinary Care: If seizures occur, immediate veterinary intervention is required. Treatments may include the administration of anticonvulsants like diazepam.
-
Serotonin Syndrome Consideration: High doses of serotonergic agents can induce serotonin syndrome, characterized by tremors, agitation, and hyperthermia. If suspected, veterinary staff may consider treatment with serotonin antagonists like cyproheptadine.
-
Dose and Compound Review: This is a significant adverse effect and warrants a thorough review of the dose and compound being used. A dose reduction or cessation of the study for that animal may be necessary.
Data Presentation: Summary of Potential Side Effects and Management
| Side Effect Category | Clinical Signs in Animal Models | Monitoring Parameters | Management & Intervention Strategies |
| CNS Depression | Sedation, lethargy, ataxia, loss of righting reflex. | Activity level, posture, ability to reach food/water. | Provide accessible food/water, soft bedding, dose reduction. |
| CNS Stimulation | Tremors, agitation, hyperactivity, vocalization, seizures. | Behavioral scoring, seizure watch. | Minimize stimuli, veterinary consult for sedatives/anticonvulsants. |
| Gastrointestinal | Vomiting, diarrhea, decreased appetite, weight loss. | Body weight, food/water intake, fecal consistency. | Supportive care (hydration, palatable diet), veterinary consult for medication. |
| Autonomic | Hypersalivation, mydriasis (pupil dilation), hyperthermia. | Physical observation, body temperature. | Supportive care, fluid therapy, external cooling for hyperthermia. |
| Cardiovascular | Hypotension, tachycardia or bradycardia. | Heart rate, blood pressure (if feasible). | IV fluids to support blood pressure, veterinary intervention. |
Experimental Protocols & Visualizations
Protocol: Managing an Unanticipated Adverse Event
This protocol outlines a general workflow for an experimenter to follow upon observing a significant adverse event in an animal model.
Caption: Workflow for managing acute adverse events in animal studies.
Hypothesized Signaling Pathway for a Piperazine Antidepressant
This diagram illustrates a potential mechanism of action for a piperazine-based antidepressant that modulates both serotonergic and noradrenergic signaling, which has been suggested for compounds in this class.
Caption: Potential dual-inhibition signaling pathway for a piperazine antidepressant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacological studies on this compound--a new antidepressant compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. academic.oup.com [academic.oup.com]
- 5. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Centpropazine
For researchers, scientists, and drug development professionals investigating Centpropazine, its characteristically poor oral bioavailability presents a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound, which is approximately 0.2% in rats, is primarily attributed to extensive first-pass metabolism in the liver and the intestinal mucosa.[1] In fact, the total first-pass effect has been calculated to be as high as 98.7%.[1] Additionally, its low aqueous solubility and high serum protein binding (around 92%) likely contribute to this issue.[1] While studies have shown that this compound can be well absorbed from a solution in situ, very low concentrations of the drug reach the portal circulation in vivo, indicating that it is extensively metabolized within the intestinal wall or binds significantly to the mucosa.
Q2: What are the primary metabolic pathways affecting this compound's oral bioavailability?
A2: The primary metabolic pathways include hydroxylation and other transformations occurring in the gastrointestinal tract and liver. The presence of metabolites like this compound-OH in the portal vein suggests a significant role of the gastrointestinal tract in its metabolism.[2] This pre-systemic metabolism is a major contributor to its low oral bioavailability.
Q3: Are there any formulation strategies that have been successfully applied to this compound to improve its bioavailability?
A3: To date, there is limited published research on specific formulation strategies that have been successfully commercialized for this compound. However, based on the known challenges of poor solubility and extensive metabolism, several formulation approaches are theoretically applicable and are common strategies for other drugs with similar issues. These include:
-
Nanoparticle Formulations: Reducing the particle size to the nano-range can increase the surface area for dissolution, potentially improving the absorption rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs like this compound. These systems can also utilize lymphatic transport, which can help bypass first-pass metabolism in the liver.
-
Prodrug Approach: Modifying the this compound molecule to create a prodrug could temporarily mask the sites susceptible to first-pass metabolism. The prodrug would then be converted to the active this compound molecule in the systemic circulation.
Q4: What in vitro models are recommended for screening new formulations of this compound?
A4: A combination of in vitro models is recommended to assess the potential of new formulations:
-
Kinetic Solubility Assays: To determine if the formulation improves the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Caco-2 Permeability Assays: To evaluate the transport of the formulated this compound across a model of the intestinal epithelium and to investigate potential efflux transporter involvement.
-
Liver Microsomal Stability Assays: To assess the metabolic stability of the new formulation in the presence of liver enzymes and determine if the formulation offers any protection from metabolism.
Troubleshooting Guides
Issue 1: Inconsistent results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Step |
| Cell monolayer integrity is compromised. | Verify the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer before and after the experiment. TEER values should be within the acceptable range for your laboratory's established protocol. Ensure gentle handling of the cell culture plates. |
| Low aqueous solubility of this compound. | Prepare the dosing solution in a vehicle that ensures solubility without compromising cell viability (e.g., low percentage of DMSO). Ensure the final concentration of the vehicle is consistent across all wells. |
| Efflux transporter activity. | Co-administer a known P-glycoprotein (P-gp) inhibitor, such as verapamil, to determine if this compound is a substrate for efflux pumps. An increase in the apparent permeability (Papp) in the presence of the inhibitor would suggest efflux. |
| Non-specific binding to plasticware. | Use low-binding plates and pipette tips. Quantify the concentration of this compound in the dosing solution at the beginning and end of the experiment to check for loss due to binding. |
Issue 2: Rapid degradation in Liver Microsomal Stability Assays
| Potential Cause | Troubleshooting Step |
| High intrinsic clearance of this compound. | This is an expected outcome. The goal is to see if a new formulation can reduce this. Ensure your positive and negative controls are performing as expected to validate the assay. |
| Formulation does not protect against metabolism. | The chosen formulation strategy may not be effective at shielding the metabolic sites of this compound. Consider alternative formulation approaches, such as different types of nanoparticles or lipid-based systems. |
| Incorrect protein or cofactor concentration. | Verify the concentration of microsomal protein and NADPH in your assay setup. Ensure the NADPH regenerating system is active. |
Issue 3: Low and variable in vivo exposure in animal pharmacokinetic studies
| Potential Cause | Troubleshooting Step |
| Formulation does not overcome first-pass metabolism. | The formulation may improve dissolution but not protect against gut wall and liver metabolism. Consider formulations that promote lymphatic uptake (e.g., certain lipid-based systems) to bypass the portal circulation. |
| Poor in vivo-in vitro correlation. | The in vitro dissolution or permeability results may not be predictive of the in vivo performance. Re-evaluate the in vitro test conditions to ensure they are biorelevant. For example, use fasted and fed state simulated intestinal fluids. |
| Animal model variability. | Ensure consistent dosing procedures and animal handling. Increase the number of animals per group to improve statistical power. Consider the use of a positive control formulation with a drug known to have improved bioavailability with the chosen delivery system. |
| Precipitation of the drug in the GI tract. | The formulation may release the drug in a supersaturated state, which then precipitates. Include precipitation inhibitors in the formulation or consider a different drug delivery approach. |
Experimental Protocols & Data
Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (40 mg/kg) |
| Bioavailability (%) | - | ~0.2 |
| Elimination Half-life (min) | 39.5 | Not accurately determined |
| Clearance (ml/min/kg) | 118 | - |
| Volume of Distribution (ml/kg) | 1945 | - |
| Data sourced from pharmacokinetic studies in rats.[1] |
Key Experimental Methodologies
Liver Microsomal Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of this compound and its formulations.
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from human, rat, or other species of interest) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add this compound or its formulation to the microsomal suspension. Pre-incubate at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and its formulations and to investigate efflux mechanisms.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound or its formulation) to the apical (AP) side.
-
Collect samples from the basolateral (BL) side at specified time intervals.
-
At the end of the experiment, measure the final concentration on the AP side.
-
-
Permeability Study (Basolateral to Apical):
-
Add the test compound to the BL side and collect samples from the AP side to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
Visualizations
References
Navigating the Synthesis of Centpropazine: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals embarking on the synthesis of Centpropazine now have a dedicated resource to navigate the complexities of its production. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data analysis to facilitate a smoother and more efficient synthesis process, particularly when scaling up.
This compound, with the IUPAC name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, is an antidepressant compound developed at the Central Drug Research Institute (CDRI) in Lucknow, India. While its therapeutic potential is of significant interest, researchers can encounter various challenges in its chemical synthesis, especially during scale-up for larger studies. This guide aims to address these potential hurdles proactively.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: What is a likely synthetic route for this compound?
-
Epoxidation: Formation of an epoxide intermediate from an appropriately substituted phenolic ketone.
-
Ring-opening: Nucleophilic attack of 1-phenylpiperazine on the epoxide to form the desired amino alcohol backbone.
A generalized synthetic pathway is illustrated below.
Caption: A plausible synthetic route for this compound.
Q2: I am experiencing low yields in the epoxidation step. What are the possible causes and solutions?
-
Issue: Incomplete reaction or side product formation during the formation of the intermediate epoxide from 4-hydroxypropiophenone and epichlorohydrin.
-
Potential Causes:
-
Insufficient Base: The base (e.g., potassium carbonate, sodium hydride) is crucial for the deprotonation of the phenolic hydroxyl group. An inadequate amount will lead to unreacted starting material.
-
Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can promote the formation of byproducts, such as the di-alkylated product.
-
Moisture: The presence of water can hydrolyze epichlorohydrin and affect the efficiency of the base.
-
-
Troubleshooting:
-
Ensure the use of a slight excess of the base.
-
Optimize the reaction temperature. A gradual increase from room temperature to a gentle reflux might be beneficial.
-
Use anhydrous solvents and reagents to minimize moisture.
-
Q3: The purification of the final product, this compound, is proving difficult. What strategies can I employ?
-
Issue: Presence of unreacted starting materials or byproducts that are difficult to separate from the final compound.
-
Potential Causes:
-
Incomplete Reaction: The ring-opening reaction of the epoxide with 1-phenylpiperazine may not have gone to completion.
-
Formation of Diastereomers: If the starting epoxide is racemic, the final product will be a mixture of diastereomers, which can sometimes complicate purification by simple crystallization.
-
Byproduct Formation: Potential side reactions, such as the reaction of 1-phenylpiperazine at both ends of the epichlorohydrin-derived chain, can lead to impurities.
-
-
Troubleshooting:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
-
Consider using column chromatography for purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) is often effective.
-
If crystallization is the preferred method, screen various solvents and solvent mixtures to find optimal conditions for selective crystallization of the desired product.
-
Challenges in Scaling Up this compound Synthesis
Transitioning from a laboratory-scale synthesis to a larger, pilot-plant, or industrial-scale production introduces a new set of challenges that must be carefully managed.
| Challenge | Potential Issues on Scale-Up | Mitigation Strategies |
| Heat Transfer | Exothermic reactions, such as the epoxidation and the epoxide ring-opening, can become difficult to control in large reactors, leading to localized overheating and increased byproduct formation. | - Use of jacketed reactors with efficient cooling systems. - Slow, controlled addition of reagents. - Dilution of the reaction mixture. |
| Mass Transfer | Inefficient mixing in large vessels can lead to localized concentration gradients, resulting in incomplete reactions and the formation of impurities. | - Use of appropriate agitation systems (e.g., baffles, different impeller designs). - Optimization of stirring speed. |
| Reagent Handling | Handling large quantities of potentially hazardous reagents like epichlorohydrin requires stringent safety protocols. | - Use of closed-system transfer methods. - Implementation of robust personal protective equipment (PPE) protocols. - Engineering controls such as fume hoods and ventilated enclosures. |
| Work-up and Isolation | Extraction and filtration processes that are straightforward on a small scale can become time-consuming and inefficient at a larger scale. | - Use of larger-scale extraction equipment (e.g., continuous liquid-liquid extractors). - Employing pressure filters or centrifuges for solid isolation. |
| Purification | Large-scale column chromatography can be expensive and time-consuming. Crystallization may be challenging to control for consistent purity and crystal form. | - Develop a robust crystallization procedure with well-defined parameters (solvent, temperature profile, seeding). - Explore alternative purification techniques such as salt formation and recrystallization. |
| Byproduct Profile | The profile and quantity of byproducts may change upon scale-up due to variations in reaction conditions. | - Thoroughly characterize impurities at the laboratory scale. - Develop analytical methods to monitor impurity levels during and after the reaction. |
Experimental Protocols
Below are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and scale.
Protocol 1: Synthesis of 1-(4-(oxiran-2-ylmethoxy)phenyl)propan-1-one (Intermediate Epoxide)
-
To a solution of 4-hydroxypropiophenone (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base, for instance, anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol.
Protocol 2: Synthesis of this compound
-
Dissolve the intermediate epoxide (1 equivalent) in a suitable solvent, for example, ethanol or isopropanol.
-
Add 1-phenylpiperazine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: A troubleshooting workflow for this compound synthesis.
This technical support guide is intended to provide a foundational understanding of the challenges and solutions associated with the synthesis of this compound. It is crucial for researchers to conduct their own risk assessments and optimization studies to ensure the safety, efficiency, and success of their synthetic endeavors.
Technical Support Center: Centpropazine In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in in vivo experiments involving Centpropazine.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: High Variability in Behavioral Readouts (e.g., Forced Swim Test, Tail Suspension Test)
-
Question: We are observing significant inter-animal variability in our behavioral tests, making it difficult to assess the antidepressant-like effects of this compound. What could be the cause, and how can we mitigate this?
-
Answer: High variability in behavioral assays is a common challenge.[1][2][3] Several factors, categorized as biological, environmental, and procedural, can contribute to this. A systematic approach to identifying and controlling these variables is crucial for robust and reproducible data.
Potential Causes and Solutions:
Category Potential Cause Solution Biological Genetic Variation: Use of outbred rat strains can introduce genetic variability. Use a well-characterized, isogenic rat strain (e.g., Sprague-Dawley, Wistar) to minimize genetic differences.[4] Report the specific strain in all documentation. Age and Weight Differences: Animals of varying ages and weights can exhibit different metabolic rates and behavioral responses. Use animals within a narrow age and weight range. Randomize animals into treatment groups based on body weight. Sex Differences: Hormonal fluctuations in female rats can influence behavior. Unless studying sex-specific effects, use only male rats to eliminate variability from the estrous cycle. If using females, monitor and account for their cycle. Environmental Inconsistent Housing Conditions: Variations in temperature, humidity, lighting, and noise levels can induce stress.[1] Maintain a stable and consistent environment (e.g., 12-hour light/dark cycle, controlled temperature and humidity). Perform behavioral tests in a quiet, dedicated room. Experimenter-Induced Stress: Inconsistent handling or the presence of different experimenters can be a significant stressor. Ensure all animals are handled consistently and gently by the same experimenter, if possible. Allow for a sufficient acclimation period before testing. Procedural Lack of Habituation: Novel environments and testing apparatus can cause anxiety and affect performance. Habituate animals to the testing room and apparatus before the actual experiment. Inconsistent Test Parameters: Minor changes in water temperature (Forced Swim Test) or cylinder dimensions can alter results. Strictly adhere to a standardized protocol for all behavioral tests. Ensure water temperature is precisely controlled. Caption: Logical relationship of factors contributing to behavioral variability.
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
-
Question: We are observing high variability in plasma concentrations of this compound between animals in the same dose group. What are the potential reasons for this?
-
Answer: Given this compound's known pharmacokinetic properties in rats, such as a very low oral bioavailability (~0.2%) and a short elimination half-life (around 39.5 minutes), variability in plasma levels is a significant challenge. This variability can stem from issues with compound formulation, administration, and sample collection.
Potential Causes and Solutions:
Category Potential Cause Solution Formulation Poor Solubility/Stability: this compound may not be fully dissolved or could be degrading in the vehicle. Develop a stable and homogenous formulation. Verify solubility and stability under experimental conditions. Prepare fresh formulations for each experiment. Administration Inaccurate Dosing: Errors in calculating or administering the dose volume. Ensure precise and consistent dosing techniques (e.g., oral gavage, IP injection). Normalize the dose to the body weight of each animal. Use calibrated equipment. Variable Absorption (Oral): Differences in gastric emptying and intestinal transit time due to food intake. Standardize the fasting period before oral administration to reduce variability in absorption. Sample Handling Variable Blood Sampling Times: Inconsistent timing of blood collection relative to dosing. Adhere strictly to the predetermined blood sampling schedule. Stagger the dosing of animals to allow for precise timing of sample collection for each individual. Sample Degradation: this compound may be unstable in collected blood/plasma samples. Process blood samples promptly after collection. Use appropriate anticoagulants and store plasma/serum at -80°C until analysis. Conduct stability tests of this compound in the biological matrix. Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
Frequently Asked Questions (FAQs)
-
Q1: What is the known mechanism of action for this compound?
-
A1: The precise mechanism of action for this compound is unknown. However, it is described as having clinical effects similar to imipramine, a tricyclic antidepressant (TCA). TCAs primarily act by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. They also have antagonistic effects on various other receptors, including muscarinic, histaminic, and adrenergic receptors.
Caption: Putative mechanism of action for this compound based on TCA activity.
-
-
Q2: What are the key pharmacokinetic parameters of this compound in rats?
-
A2: Studies in Sprague-Dawley rats have characterized the pharmacokinetic profile of this compound. It is important to consider these parameters when designing in vivo experiments, especially regarding the route of administration and sampling schedule.
Pharmacokinetic Parameters of this compound in Rats
Parameter Value (following 5 mg/kg IV) Value (following 40 mg/kg Oral) Elimination Half-life (t½) 39.5 min - Clearance (Cl) 118 ml/min/kg - Volume of Distribution (Vd) 1945 ml/kg - Oral Bioavailability (F) - ~0.2% Time to Max Concentration (Tmax) - 30 min Serum Protein Binding ~92.0% ~92.0%
-
-
Q3: What is the recommended route of administration for this compound in rats?
-
A3: Given the extremely low oral bioavailability of approximately 0.2% in rats, oral administration (e.g., via gavage) will result in very low systemic exposure. For studies requiring consistent and higher systemic concentrations, intraperitoneal (IP) injection is a more suitable route. IP administration bypasses the significant first-pass metabolism in the gut and liver that limits oral absorption.
-
-
Q4: How should I prepare this compound for administration?
-
A4: The preparation of this compound will depend on the chosen administration route and the drug's solubility characteristics. It is crucial to use a vehicle that ensures the compound is fully solubilized and stable. For preclinical studies, common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80, DMSO, or PEG400. Always perform a small-scale formulation test to check for solubility and stability before preparing the bulk dosing solution. Ensure the final concentration of any solubilizing agent is non-toxic to the animals.
-
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Rats
This protocol provides a standardized method for IP injection, a recommended route for systemic administration of this compound.
-
Materials:
-
Sterile this compound dosing solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol or other suitable antiseptic
-
Weigh scale
-
-
Procedure:
-
Weigh the animal to accurately calculate the injection volume based on its body weight (mg/kg). The maximum recommended injection volume is 10 mL/kg.
-
Restrain the rat securely. One common method is to hold the rat with its head tilted slightly downward, causing the abdominal organs to shift forward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (located on the left side) and the urinary bladder.
-
Cleanse the injection site with an antiseptic swab.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure no fluid (urine or intestinal contents) is drawn into the syringe. If fluid is present, withdraw the needle and prepare a new sterile dose.
-
If aspiration is clear, inject the solution smoothly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions for at least 10-15 minutes post-injection.
-
Protocol 2: Blood Sample Collection (Saphenous Vein)
This protocol describes a common method for repeated blood sampling with minimal stress to the animal.
-
Materials:
-
Animal restrainer
-
23-25 gauge needle or lancet
-
Microcentrifuge tubes (with appropriate anticoagulant, e.g., EDTA)
-
Gauze
-
Clippers or hair removal cream
-
-
Procedure:
-
Place the rat in a suitable restrainer.
-
Remove the fur from the hind leg over the lateral saphenous vein, which runs along the outer surface of the ankle.
-
Immobilize the leg and apply gentle pressure above the knee to make the vein more prominent.
-
Puncture the vein with the sterile needle or lancet.
-
Collect the forming blood drops into a microcentrifuge tube.
-
After collecting the desired volume (typically up to 1% of the animal's body weight), apply gentle pressure to the puncture site with a piece of gauze until bleeding stops.
-
Return the animal to its cage and monitor to ensure bleeding has ceased.
-
Protocol 3: Brain Tissue Harvesting
This protocol outlines the procedure for collecting brain tissue for subsequent neurochemical or molecular analysis.
-
Materials:
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Decapitation scissors or guillotine
-
Surgical scissors and forceps
-
Ice-cold saline or PBS
-
Dry ice or liquid nitrogen
-
Cryovials for storage
-
-
Procedure:
-
Deeply anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal (toe-pinch) reflex.
-
Perform euthanasia via decapitation.
-
Quickly make a midline incision in the scalp and retract the skin to expose the skull.
-
Using rongeurs or sharp scissors, carefully cut away the skull to expose the brain.
-
Gently lift the brain from the cranial cavity, severing the cranial nerves and spinal cord.
-
Immediately place the brain on an ice-cold surface or in ice-cold saline for dissection of specific regions (e.g., hippocampus, prefrontal cortex), or snap-freeze the whole brain in liquid nitrogen or on dry ice for later analysis.
-
Store the collected tissue at -80°C until processing.
-
References
Validation & Comparative
Preclinical Efficacy of Centpropazine Versus Imipramine: A Comparative Guide
This guide provides a detailed comparison of the preclinical efficacy of centpropazine and the tricyclic antidepressant imipramine. The information is intended for researchers, scientists, and professionals in drug development. While extensive preclinical data for imipramine is publicly available, detailed quantitative data for this compound is limited in the public domain. This comparison is therefore based on available clinical and preclinical summaries for this compound and established preclinical findings for imipramine.
Mechanism of Action
Imipramine is a well-characterized tricyclic antidepressant (TCA) that primarily acts as a monoamine reuptake inhibitor. It blocks the reuptake of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent dopamine (DA), at the synaptic cleft, thereby increasing the concentration of these neurotransmitters.[1] Imipramine and other TCAs also interact with various other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to their side effect profile.[2]
This compound is described as a serotonin uptake inhibitor.[3] Clinical studies have noted that it possesses "imipramine-like clinical effects".[4] Preclinical data suggests it has minimal anticholinergic effects, a significant point of differentiation from imipramine.[4]
Behavioral Pharmacology: Antidepressant-like Activity
Standard preclinical models are used to predict the antidepressant potential of novel compounds.
Reserpine-Induced Effects
Reserpine is an agent that depletes monoamines, leading to a state of sedation, ptosis (drooping eyelids), and hypothermia in animals, mimicking depressive symptoms. The ability of a compound to reverse these effects is indicative of antidepressant activity.
This compound has been shown to antagonize reserpine-induced ptosis, hypotension, and sedation in preclinical animal models.
Imipramine is also known to effectively reverse the behavioral despair and hypothermia induced by reserpine.
Amphetamine Potentiation
Amphetamine is a psychostimulant that enhances locomotor activity. The potentiation of amphetamine-induced hyperactivity by a test compound can suggest an antidepressant-like effect, particularly through the potentiation of catecholaminergic systems.
This compound has been observed to potentiate amphetamine-induced hyperactivity in mice.
Imipramine has also been shown to potentiate the effects of amphetamine.
Forced Swim Test (FST) and Tail Suspension Test (TST)
These are the most common screening tests for antidepressants. They are based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation. Antidepressants decrease the duration of immobility.
Imipramine consistently reduces immobility time in both the FST and TST in a dose-dependent manner, which is a hallmark of its antidepressant-like profile.
Quantitative Data Summary
Due to the limited availability of public preclinical data for this compound, a direct quantitative comparison is challenging. The following tables summarize the known preclinical effects.
Table 1: Comparison of Antidepressant-like Activity in Behavioral Models
| Behavioral Model | This compound | Imipramine |
| Reserpine Antagonism | ||
| Ptosis Reversal | Effective | Effective |
| Sedation Reversal | Effective | Effective |
| Amphetamine Potentiation | ||
| Hyperactivity | Potentiates | Potentiates |
| Forced Swim Test | ||
| Immobility Time | Reported activity, no quantitative data available | Decreases |
| Tail Suspension Test | ||
| Immobility Time | Reported activity, no quantitative data available | Decreases |
Table 2: Comparison of Mechanistic and Side Effect Profiles
| Feature | This compound | Imipramine |
| Mechanism of Action | ||
| Serotonin (5-HT) Reuptake Inhibition | Yes (Primary) | Yes |
| Norepinephrine (NE) Reuptake Inhibition | Not explicitly stated | Yes |
| Dopamine (DA) Reuptake Inhibition | Not explicitly stated | Weak |
| Side Effect Profile | ||
| Anticholinergic Activity | Minimal | Significant |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are generalized protocols for the key experiments mentioned, based on standard pharmacological practices.
Reserpine-Induced Ptosis and Sedation in Rodents
-
Animals: Male mice or rats are used.
-
Procedure:
-
Animals are administered reserpine (e.g., 2.5 mg/kg, intraperitoneally).
-
At a set time after reserpine administration (e.g., 2-4 hours), baseline ptosis and sedation are scored. Ptosis is often scored on a scale (e.g., 0-4) based on the degree of eyelid closure. Sedation can be assessed by observing locomotor activity.
-
The test compound (this compound or imipramine) or vehicle is then administered.
-
Ptosis and sedation are scored at regular intervals (e.g., 30, 60, 120 minutes) post-treatment.
-
-
Endpoint: A significant reduction in ptosis and an increase in locomotor activity compared to the vehicle-treated group indicates reversal of reserpine-induced effects.
Amphetamine-Induced Hyperactivity in Rodents
-
Animals: Male mice are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound (this compound or imipramine) or vehicle.
-
After a specified pre-treatment time (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1-2 mg/kg, intraperitoneally).
-
Immediately after amphetamine administration, locomotor activity is recorded for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system.
-
-
Endpoint: A significant increase in locomotor activity in the group treated with the test compound plus amphetamine, compared to the group treated with vehicle plus amphetamine, indicates potentiation.
Visualizations
Figure 1. General workflow for preclinical antidepressant screening.
Figure 2. Mechanism of action for monoamine reuptake inhibitors.
Conclusion
Based on the available preclinical information, this compound demonstrates a profile consistent with an antidepressant medication, showing efficacy in models involving the reversal of reserpine-induced deficits and the potentiation of amphetamine-induced hyperactivity. Its primary mechanism is suggested to be serotonin reuptake inhibition. A key preclinical differentiator from imipramine is its reported minimal anticholinergic activity, which suggests a potentially more favorable side effect profile.
However, a direct and detailed comparison of preclinical efficacy is hampered by the lack of publicly available quantitative data for this compound in standard behavioral models like the forced swim test and tail suspension test, as well as detailed monoamine transporter binding affinities. Further publication of these preclinical data would be necessary for a comprehensive head-to-head comparison with well-characterized antidepressants like imipramine.
References
A Comparative Analysis of Centpropazine and Fluoxetine on Serotonin Reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Centpropazine and the well-characterized selective serotonin reuptake inhibitor (SSRI), fluoxetine, with a focus on their effects on serotonin reuptake. While extensive quantitative data is available for fluoxetine, a notable scarcity of publicly accessible preclinical data for this compound limits a direct quantitative comparison. This document summarizes the available information, highlights the data gap, and provides standardized experimental protocols relevant to the assessment of serotonin reuptake inhibition.
Mechanism of Action
This compound is an experimental antidepressant that was developed in India and underwent Phase 3 clinical trials, but was never marketed.[1] Its mechanism of action is not fully elucidated but is described as being similar to the tricyclic antidepressant imipramine.[1] It is reported to be a non-selective antagonist of serotonin 5-HT1 and 5-HT2 receptors, as well as adrenergic α1 receptors. Critically for this comparison, it is also described as reducing the reuptake of both serotonin and norepinephrine.[2]
Fluoxetine , marketed as Prozac, is a well-established SSRI.[3] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Fluoxetine has a high affinity for the serotonin transporter, with reported Ki values in the low nanomolar range. Its active metabolite, norfluoxetine, also potently inhibits serotonin reuptake.
Quantitative Comparison of Serotonin Reuptake Inhibition
A direct quantitative comparison of the potency of this compound and fluoxetine in inhibiting serotonin reuptake is hampered by the lack of publicly available in vitro data for this compound. For fluoxetine, extensive preclinical research has characterized its interaction with the serotonin transporter.
Table 1: In Vitro Inhibition of Serotonin Transporter (SERT)
| Compound | Parameter | Value | Species/Assay Condition |
| Fluoxetine | IC50 | 17 nM | Rat brain synaptosomes |
| Ki | 1.1 - 1.4 nmol/L | Not specified | |
| This compound | IC50 / Ki | Data not available |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant, a measure of binding affinity.
Experimental Protocols
To generate comparative data, standardized in vitro assays are essential. Below are detailed methodologies for two key experiments used to characterize the inhibition of the serotonin transporter.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay determines the binding affinity (Ki) of a test compound to the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.
Materials:
-
Radioligand: [³H]Citalopram or [³H]Paroxetine (specific activity ~70-90 Ci/mmol)
-
Membrane Preparation: Synaptosomal membranes prepared from rat or human brain tissue (e.g., cortex or striatum) or cell lines stably expressing the human serotonin transporter (hSERT).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Test Compounds: this compound and fluoxetine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter for detecting radioactivity.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer and centrifuge to obtain a crude synaptosomal fraction. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).
-
Radioligand at a fixed concentration (typically near its Kd value).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Serotonin Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes or cells expressing the serotonin transporter.
Materials:
-
Radiolabeled Serotonin: [³H]Serotonin (5-HT) (specific activity ~20-30 Ci/mmol).
-
Preparation: Freshly prepared synaptosomes from rat brain tissue or cultured cells expressing hSERT.
-
Assay Buffer: Krebs-Ringer-HEPES buffer containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent serotonin metabolism.
-
Test Compounds: this compound and fluoxetine, serially diluted.
-
Filtration or Scintillation Proximity Assay (SPA) reagents.
Procedure:
-
Preparation: Pre-incubate the synaptosomes or cells in the assay buffer.
-
Inhibition: Add the test compounds at various concentrations and incubate for a short period.
-
Uptake Initiation: Add [³H]Serotonin to initiate the uptake process.
-
Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer, or by adding a stop solution in an SPA format.
-
Detection: Measure the amount of [³H]Serotonin taken up by the synaptosomes or cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of serotonin uptake against the concentration of the test compound to determine the IC50 value.
Visualizations
The following diagrams illustrate the mechanism of action of serotonin reuptake inhibitors and a general workflow for their comparison.
Caption: Mechanism of Serotonin Reuptake Inhibition by Fluoxetine.
Caption: Experimental Workflow for Comparing Serotonin Reuptake Inhibitors.
Conclusion
Fluoxetine is a well-documented, potent, and selective inhibitor of the serotonin transporter. In contrast, while this compound is described as a serotonin reuptake inhibitor, the lack of publicly available quantitative data on its interaction with the serotonin transporter makes a direct comparison of its potency and efficacy with fluoxetine impossible at this time. Further preclinical studies, following standard protocols such as those outlined above, would be necessary to fully characterize this compound's pharmacological profile and establish its relative activity at the serotonin transporter. For researchers in drug development, this highlights a significant data gap for a compound that reached late-stage clinical trials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of pharmacokinetics, brain levels and protein binding of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Centpropazine vs. Tricyclic Antidepressants: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the experimental antidepressant centpropazine and the established class of tricyclic antidepressants (TCAs). While this compound's development was discontinued after Phase III clinical trials, an examination of its reported adverse effects in early studies offers valuable insights when contrasted with the well-documented side effect profile of TCAs. This comparison is intended to inform future drug development and research in the field of antidepressants.
Quantitative Comparison of Side Effects
The following table summarizes the reported side effects of this compound from early clinical trials and contrasts them with the common side effects associated with Tricyclic Antidepressants. It is important to note that the data for this compound is limited and derived from a smaller patient population compared to the extensive data available for TCAs.
| Side Effect Category | This compound | Tricyclic Antidepressants (TCAs) |
| Anticholinergic Effects | Dryness of mouth reported in a clinical trial (11 of 42 patients)[1]. | Common and often pronounced: dry mouth, blurred vision, constipation, urinary retention, cognitive impairment[2][3][4]. Secondary amines (e.g., nortriptyline, desipramine) generally have lower anticholinergic activity than tertiary amines (e.g., amitriptyline, imipramine). |
| Cardiovascular Effects | No adverse effects noted on ECG or vital parameters in early clinical studies. | Common: orthostatic hypotension (a drop in blood pressure upon standing), tachycardia (fast heart rate), and potential for arrhythmias (irregular heart rhythms), especially in overdose. Can be cardiotoxic in overdose. |
| Central Nervous System (CNS) Effects | Drowsiness, heaviness, weakness, and headache reported at doses of 120 mg and above. Mild restlessness and insomnia reported at 80 mg/day. Giddiness and headache also reported in a patient study. | Common: drowsiness, dizziness, confusion (especially in the elderly), tremors, and a risk of seizures. |
| Gastrointestinal Effects | Not prominently reported in available studies. | Nausea and vomiting can occur. |
| Metabolic Effects | Not reported in available studies. | Increased appetite and weight gain are common. |
| Sexual Dysfunction | Not reported in available studies. | Can cause decreased libido and delayed ejaculation. |
Experimental Protocols
A Representative Protocol for Assessing Antidepressant Side Effects
-
Patient Population: A cohort of patients diagnosed with major depressive disorder, meeting established diagnostic criteria (e.g., DSM-5), would be recruited. Exclusion criteria would include significant medical conditions that could confound the assessment of side effects, particularly cardiovascular disease.
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g., a standard TCA) trial design would be employed.
-
Data Collection:
-
Spontaneous Reporting: Patients would be encouraged to report any new or worsening symptoms to the clinical staff at each study visit.
-
Systematic Inquiry: A standardized checklist of potential side effects, such as the Systematic Assessment for Treatment Emergent Events (SATEE), would be administered at baseline and regular intervals throughout the trial. This ensures a comprehensive and unbiased collection of adverse event data.
-
Vital Signs and ECG: Blood pressure, heart rate, and electrocardiograms (ECGs) would be monitored at baseline and at specified time points during the study to assess cardiovascular safety.
-
Laboratory Tests: Blood and urine samples would be collected to monitor for any changes in hematology, clinical chemistry, and organ function.
-
-
Data Analysis: The incidence, severity, and duration of all reported adverse events would be recorded and compared between the treatment and control groups. Statistical analyses would be used to determine if there is a significantly higher incidence of any particular side effect with the investigational drug.
Signaling Pathways and Side Effect Mechanisms
The differing side effect profiles of this compound and TCAs can be attributed to their distinct mechanisms of action and receptor interactions.
As illustrated in the diagram, TCAs exert their therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine. However, they also block several other receptors, which is the primary cause of their extensive side effect profile. The blockade of muscarinic receptors leads to anticholinergic effects, histamine receptor blockade causes sedation and weight gain, and alpha-1 adrenergic receptor blockade results in orthostatic hypotension and dizziness.
In contrast, this compound is understood to be a serotonin uptake inhibitor. The available clinical data suggests a lack of significant anticholinergic and cardiovascular side effects, which would be consistent with a more selective mechanism of action that avoids interaction with muscarinic and adrenergic receptors. The reported CNS effects, such as drowsiness and headache, are common to many centrally acting agents.
Conclusion
Based on the limited available data, this compound appears to have a more favorable side effect profile compared to tricyclic antidepressants, particularly concerning anticholinergic and cardiovascular effects. The absence of significant ECG changes and adverse effects on vital signs in early trials is a notable distinction from the well-established cardiotoxic potential of TCAs. However, the discontinuation of this compound's development means that a comprehensive, direct comparison with TCAs in a large-scale clinical trial setting is not available. The information presented in this guide, while based on early-phase data for this compound, can still serve as a valuable reference for researchers and scientists in the ongoing quest to develop safer and more tolerable antidepressant medications.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacological studies on this compound--a new antidepressant compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apadivisions.org [apadivisions.org]
- 4. Assessing and predicting drug-induced anticholinergic risks: an integrated computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Centpropazine: An In-Vivo Antidepressant Profile and Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in-vivo validation of Centpropazine's antidepressant effects, benchmarked against the established tricyclic antidepressant, Imipramine.
This compound, a novel piperazine derivative, has emerged as a potential therapeutic agent for major depressive disorder. Clinical investigations have demonstrated its comparable efficacy to the tricyclic antidepressant (TCA) Imipramine, but with a more favorable side-effect profile, particularly regarding anticholinergic effects.[1][2] This guide provides a detailed comparison of this compound and Imipramine, focusing on their pharmacokinetics, and mechanisms of action, supplemented with standardized protocols for in-vivo antidepressant screening.
Comparative Efficacy and Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound readily crosses the blood-brain barrier, a crucial characteristic for a centrally acting agent.[3] However, it exhibits very low oral bioavailability, which is an important consideration for dosage and administration route optimization in further preclinical and clinical development.
Table 1: Clinical Efficacy and Administration of this compound vs. Imipramine
| Parameter | This compound | Imipramine | Reference |
| Clinical Efficacy | Comparable to Imipramine | Established Antidepressant | |
| Dosage (Clinical Trial) | 40 - 120 mg/day | 50 - 150 mg/day | |
| Key Adverse Effects | Minimal anticholinergic effects | Pronounced anticholinergic effects |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Reference |
| Blood-Brain Barrier Penetration | Readily penetrates | |
| Oral Bioavailability | Very low |
Mechanism of Action: A Focus on Monoamine Reuptake Inhibition
The precise mechanism of action for this compound is not fully elucidated in the available literature. However, it is classified as a serotonin uptake inhibitor. This suggests that its primary mode of action involves blocking the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. This is a common mechanism for many modern antidepressants, including the Selective Serotonin Reuptake Inhibitors (SSRIs).
In contrast, Imipramine, as a tricyclic antidepressant, is a non-selective monoamine reuptake inhibitor. It blocks the reuptake of both serotonin and norepinephrine by binding to their respective transporters (SERT and NET). This broader mechanism of action is thought to contribute to its robust antidepressant effects but also to its wider range of side effects.
The following diagram illustrates the proposed signaling pathway for a serotonin uptake inhibitor like this compound compared to a non-selective monoamine reuptake inhibitor like Imipramine.
Caption: Monoamine Reuptake Inhibition by this compound and Imipramine.
Experimental Protocols for In-Vivo Antidepressant Screening
Standardized behavioral tests in rodents are crucial for the preclinical evaluation of potential antidepressant compounds. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used models to assess antidepressant-like activity. Below are detailed protocols for these experiments.
Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.
Experimental Workflow:
Caption: Workflow for the Forced Swim Test.
Materials:
-
Cylindrical containers (e.g., 40 cm high, 20 cm in diameter)
-
Water maintained at 23-25°C
-
Video recording equipment
-
Animal handling and drying supplies
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, Imipramine, or vehicle control at predetermined doses and time points before the test.
-
Pre-test Session: Place each animal individually in a cylinder filled with water to a depth of 15 cm for a 15-minute session. This session is for habituation and is not scored for antidepressant effects.
-
Rest Period: Return the animals to their home cages for 24 hours.
-
Test Session: 24 hours after the pre-test, place the animals back into the water-filled cylinders for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.
-
Data Analysis: Compare the behavioral parameters between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another widely used model that induces a state of despair in mice by suspending them by their tails. Antidepressants are expected to reduce the total time of immobility.
Experimental Workflow:
Caption: Workflow for the Tail Suspension Test.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound, Imipramine, or vehicle control at predetermined doses and time points before the test.
-
Suspension: Suspend each mouse individually by its tail from the horizontal bar using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.
-
Recording: Record the behavior of the mouse for a 6-minute period.
-
Scoring: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.
-
Data Analysis: Compare the immobility times across the different treatment groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
Conclusion
This compound presents a promising alternative to traditional antidepressants like Imipramine, with clinical data suggesting comparable efficacy and a superior safety profile. While its mechanism is believed to involve serotonin reuptake inhibition, further in-depth preclinical studies are warranted to fully characterize its pharmacological profile. The standardized in-vivo protocols provided in this guide offer a framework for conducting such validation studies, which are essential for advancing the development of this and other novel antidepressant candidates. The lack of publicly available preclinical data on this compound in behavioral models underscores the need for further research to bridge the gap between clinical observations and a comprehensive understanding of its neurobiological effects.
References
A Cross-Study Comparison of Centpropazine: An Antidepressant Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Centpropazine, a tricyclic antidepressant, with other established antidepressants, namely Imipramine (a tricyclic antidepressant) and the selective serotonin reuptake inhibitors (SSRIs) Fluoxetine and Sertraline. The information is compiled from various clinical trials to offer a comprehensive overview of its efficacy, safety, and pharmacokinetic profile.
Efficacy: A Look at the Hamilton Depression Rating Scale
The primary measure of efficacy in the cited clinical trials for depression is the Hamilton Depression Rating Scale (HDRS). A lower score on this scale indicates a reduction in depressive symptoms. A multicentric, double-blind, randomized study directly compared the efficacy of this compound with Imipramine over a six-week period.[1][2]
| Drug | N | Mean Initial HDRS (±SD) | Mean Final HDRS (±SD) | Mean Change in HDRS |
| This compound | 79 | 25.3 (±2.4) | 8.2 (±6.3) | -17.1 |
| Imipramine | 80 | 25.3 (±2.4) | Not Reported | Not Reported |
Table 1: Comparison of this compound and Imipramine Efficacy.[1]
In this head-to-head comparison, this compound demonstrated a significant reduction in HDRS scores, comparable to that of Imipramine.[1] While the final HDRS score for the Imipramine group was not explicitly stated in the summary, the study concluded that the antidepressant efficacy of this compound was comparable to Imipramine.[1]
For comparison with more modern antidepressants, data from various studies on Fluoxetine and Sertraline are presented below. It is important to note that these are not from direct head-to-head trials with this compound and are provided for general reference.
| Drug | N | Mean Baseline HDRS (±SD) | Mean Endpoint HDRS (±SD) | Mean Change in HDRS | Study Duration |
| Fluoxetine | 12 | Not Reported | Not Reported | Not Reported | 8 weeks |
| Placebo | 11 | Not Reported | Not Reported | Not Reported | 8 weeks |
| Sertraline | 371 | Not Reported | Not Reported | -7.4 (±6.3) | 8 weeks |
| Placebo | 376 | Not Reported | Not Reported | -6.6 (±6.4) | 8 weeks |
Table 2: Efficacy Data for SSRIs from Selected Studies.
Safety and Tolerability
A key differentiating factor for this compound appears to be its side effect profile. The multicentric study comparing it with Imipramine reported that anticholinergic side effects were four times less frequent with this compound.
| Side Effect | This compound (N=79) | Imipramine (N=80) |
| Any Anticholinergic Side Effect | 10 (12.7%) | 40 (50.0%) |
| Dryness of Mouth | 5 | 33 |
| Giddiness | 3 | Not Reported |
| Headache | 2 | Not Reported |
| Tremor | 1 | 9 |
| Constipation | 1 | 16 |
| Palpitation | 0 | 10 |
| Dizziness | 0 | 6 |
| Perspiration | 0 | 4 |
| Physical Tiredness | 0 | 4 |
| Orthostatic Symptoms | 0 | 4 |
Table 3: Incidence of Side Effects for this compound and Imipramine.
Clinical pharmacological studies on this compound in healthy male volunteers indicated that the drug was well-tolerated. Single oral doses from 10 to 160 mg were administered, with drowsiness, heaviness, weakness, and/or headache only being reported at doses of 120 mg and above. In a multiple-dose study where volunteers received 40 or 80 mg daily for four weeks, mild restlessness and insomnia were noted in some subjects at the 80 mg dose.
Pharmacokinetic Profile
Detailed human pharmacokinetic data for this compound is limited in the available literature. A study in rats provides some insight into its properties.
| Parameter | Value (in rats) |
| Elimination Half-life (t½) | 39.5 minutes (intravenous) |
| Oral Bioavailability | ~0.2% |
| Time to Maximum Concentration (Cmax) | 30 minutes (post oral dosing) |
| Protein Binding | ~92.0% (±0.8%) |
Table 4: Pharmacokinetic Parameters of this compound in Rats.
The very low oral bioavailability in rats is suggested to be due to a significant first-pass effect in the gut and liver. Human pharmacokinetic parameters are essential for a complete understanding and comparison.
Experimental Protocols
This compound and Imipramine Comparative Trial
-
Study Design: A double-blind, randomized, multicentric, parallel-group study.
-
Participants: 159 patients with major depressive disorder. 79 were allocated to the this compound group and 80 to the Imipramine group.
-
Dosage: this compound was administered at a dose of 40 to 120 mg per day, while Imipramine was given at 50 to 150 mg per day.
-
Duration: The treatment period was six weeks.
-
Primary Efficacy Measure: The Hamilton Depression Rating Scale (HDRS) was used to assess the severity of depression at the beginning and end of the trial.
-
Safety Assessment: The incidence of anticholinergic and other side effects was recorded throughout the study.
Clinical Pharmacological Studies of this compound
-
Single-Dose Study:
-
Design: Double-blind, non-crossover study with random distribution of single oral doses interspersed with placebo.
-
Participants: Groups of 4-5 male volunteers.
-
Dosage: Single oral doses ranging from 10 to 160 mg.
-
Assessments: Tolerability, adverse effects, laboratory tests, ECG, and vital parameters.
-
-
Multiple-Dose Study:
-
Participants: Male volunteers.
-
Dosage: 40 or 80 mg of this compound daily.
-
Duration: 4 weeks.
-
Assessments: Observation for adverse effects, laboratory tests, ECG, and vital parameters.
-
Signaling Pathways and Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated in the available literature. However, as a tricyclic antidepressant, it is hypothesized to exert its effects through the modulation of monoamine neurotransmitters in the brain. The diagram below illustrates the general mechanism of action for tricyclic antidepressants, which involves the inhibition of serotonin and norepinephrine reuptake.
Caption: General mechanism of tricyclic antidepressants.
The following diagram illustrates a simplified experimental workflow for a typical double-blind, placebo-controlled clinical trial for an antidepressant.
Caption: Simplified clinical trial workflow.
References
Centpropazine's Efficacy in Treatment-Resistant Depression Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Centpropazine's potential efficacy in treatment-resistant depression (TRD), contextualized with established antidepressants, Imipramine and Fluoxetine. Due to the limited availability of preclinical studies on this compound in TRD models, this guide synthesizes available clinical and mechanistic data for this compound and contrasts it with preclinical data from standard depression models for comparator drugs.
Executive Summary
This compound, a novel compound, has demonstrated comparable antidepressant efficacy to the tricyclic antidepressant (TCA) Imipramine in clinical trials with a favorable side-effect profile. Its mechanism of action, involving non-selective antagonism of serotonin (5-HT1/5-HT2) and α1-adrenergic receptors, and potential inhibition of serotonin and norepinephrine reuptake, suggests a potential role in treating depression. However, a significant gap exists in the literature regarding its preclinical evaluation in validated animal models of treatment-resistant depression. This guide presents the available data to facilitate an informed perspective on its potential and to highlight areas for future research.
Comparative Efficacy Data
Direct preclinical comparisons of this compound in TRD models are not publicly available. The following tables summarize clinical findings for this compound versus Imipramine and preclinical data for Imipramine and Fluoxetine in standard depression models to provide a comparative framework.
Table 1: Clinical Efficacy Comparison of this compound vs. Imipramine in Major Depressive Disorder
| Parameter | This compound | Imipramine | Source |
| Dosage | 40-120 mg/day | 50-150 mg/day | [1] |
| Primary Outcome | Comparable reduction in depressive symptoms | Comparable reduction in depressive symptoms | [1] |
| Key Finding | Anticholinergic side effects were four times less frequent than with Imipramine. | Standard efficacy with a higher incidence of anticholinergic side effects. | [1] |
Table 2: Preclinical Efficacy of Imipramine in the Forced Swim Test (FST)
| Animal Model | Dosage | Primary Outcome Measure | Result | Source |
| Male Rats | Dose-dependent | Immobility Time | Significant decrease | [2] |
| Male Rats | 15 mg/kg | Immobility Time | Paradoxical increase in some studies | [3] |
| Mice | 15 mg/kg (in non-stressed animals) | Immobility Time | No significant effect | |
| Mice | 15 mg/kg (in stressed animals) | Immobility Time | Significant decrease |
Table 3: Preclinical Efficacy of Fluoxetine in the Chronic Mild Stress (CMS) Model
| Animal Model | Dosage | Primary Outcome Measure | Result | Source |
| Rats | 20 mg/kg/day | Sucrose Preference | No significant improvement at this dose | |
| Rats | Not specified | Sucrose Preference | Significant increase from baseline after 4 months | |
| Mice | Not specified | Sucrose Preference | Significant improvement |
Mechanism of Action and Signaling Pathways
This compound is characterized as a non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors. It is also suggested to modulate monoamine neurotransmission by reducing the reuptake of serotonin and norepinephrine.
Proposed Signaling Pathway for this compound
References
A Comparative Analysis of Centpropazine and Modern SSRIs for Researchers and Drug Development Professionals
An objective guide to the pharmacological profiles, mechanisms of action, and available data on the experimental antidepressant Centpropazine in contrast to modern Selective Serotonin Reuptake Inhibitors (SSRIs).
Introduction
The landscape of antidepressant pharmacotherapy has evolved significantly over the past few decades. While modern Selective Serotonin Reuptake Inhibitors (SSRIs) represent the current standard of care for major depressive disorder in many regions, a look back at experimental agents offers valuable insights into the complexities of targeting monoaminergic systems. This guide provides a comparative analysis of this compound, an experimental antidepressant developed in India, and the class of modern SSRIs. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, pharmacokinetic profiles, efficacy, and safety. Due to the discontinuation of this compound's development, the available data is historical and limited compared to the extensive research on modern SSRIs.
Mechanism of Action: A Tale of Two Approaches
Modern SSRIs are characterized by their specific action on the serotonin transporter (SERT). By selectively blocking the reuptake of serotonin from the synaptic cleft, SSRIs lead to an increase in the extracellular concentration of this neurotransmitter, thereby enhancing serotonergic signaling.[1][2] This targeted approach is believed to be central to their therapeutic effects in depression and other mood disorders.[2]
This compound, on the other hand, appears to possess a broader and less selective pharmacological profile. While its precise mechanism of action is not fully elucidated, studies suggest it modulates monoamine neurotransmission by reducing the reuptake of both serotonin and norepinephrine.[3] Furthermore, it has been described as a non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors.[3] This multi-target profile gives it a resemblance to older antidepressants like imipramine.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug-drug interactions. Available data for this compound is derived from preclinical studies in rats, while the pharmacokinetics of modern SSRIs are well-characterized in humans.
| Parameter | This compound (in rats) | Modern SSRIs (in humans, representative values) |
| Oral Bioavailability | Very low (~0.2%) | Generally well-absorbed, varies by agent (e.g., Sertraline ~44%) |
| Elimination Half-life | Short (39.5 min) | Varies significantly by agent (e.g., Paroxetine ~21 hrs, Fluoxetine 4-6 days) |
| Protein Binding | ~92.0% | High (typically >95%) |
| Metabolism | Likely extensive first-pass metabolism by intestinal mucosa and liver | Primarily hepatic, often involving cytochrome P450 (CYP) enzymes |
Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats
The pharmacokinetic parameters for this compound were determined in Sprague-Dawley rats. The study involved administering this compound via oral (40 mg/kg), intravenous (5 mg/kg), intraperitoneal (5 mg/kg), and intraduodenal (4 and 8 mg/kg) routes. Blood samples were collected at various time points, and plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) method. The area under the curve (AUC) was calculated to determine bioavailability. Brain penetration was also assessed following oral administration.
Clinical Efficacy and Safety
Direct comparative efficacy and safety data from head-to-head clinical trials of this compound and modern SSRIs are unavailable. The clinical profile of this compound is based on an open-label trial, which has inherent limitations compared to the large, randomized, placebo-controlled trials that have established the efficacy and safety of modern SSRIs.
This compound Clinical Data
An open-label trial involving 42 patients with endogenous depression evaluated the efficacy of this compound at a daily dose of 40 to 120 mg for 4 weeks.
-
Efficacy : A significant reduction in the Hamilton Depression Rating Scale (HDRS) score was observed in 34 of the 42 patients. The antidepressant effect was noted within one week in 9 patients, two weeks in 28 patients, and by the third week in all 34 responding patients.
-
Safety and Tolerability : The most commonly reported side effects included giddiness, headache, dryness of mouth, and weakness, which were reported by 11 patients. In a separate study with healthy volunteers, single doses up to 160 mg were well-tolerated, with drowsiness, heaviness, weakness, and/or headache reported at doses of 120 mg and above. Multiple doses of 80 mg daily for 4 weeks were associated with mild restlessness and insomnia in some subjects.
Modern SSRIs Clinical Data
The efficacy and safety of modern SSRIs are well-established through numerous large-scale clinical trials and extensive post-marketing surveillance.
-
Efficacy : SSRIs have demonstrated efficacy in treating moderate to severe major depressive disorder. They are also approved for a range of other conditions, including anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.
-
Safety and Tolerability : Common side effects of SSRIs include gastrointestinal upset (nausea, diarrhea), headache, insomnia or somnolence, and sexual dysfunction. While generally considered to have a better safety profile than older antidepressants like tricyclics, they are associated with a risk of serotonin syndrome, particularly when co-administered with other serotonergic agents.
| Feature | This compound (from open-label trial) | Modern SSRIs (from extensive clinical trials) |
| Primary Indication | Endogenous Depression | Major Depressive Disorder, Anxiety Disorders, OCD, PTSD, etc. |
| Reported Efficacy | Significant reduction in HDRS scores in a majority of patients | Demonstrated superiority over placebo in numerous randomized controlled trials |
| Common Side Effects | Giddiness, headache, dryness of mouth, weakness, drowsiness, restlessness, insomnia | Nausea, diarrhea, headache, insomnia, somnolence, sexual dysfunction |
| Serious Adverse Events | Not extensively documented | Serotonin syndrome, increased risk of bleeding |
Conclusion and Future Directions
This compound represents an interesting, albeit historically situated, approach to antidepressant drug development, characterized by a multi-target mechanism of action. The available data suggests potential antidepressant effects but also highlights significant pharmacokinetic challenges, particularly its very low oral bioavailability. In contrast, modern SSRIs offer a more targeted mechanism of action, generally favorable pharmacokinetic profiles, and a well-established evidence base for their efficacy and safety across a range of psychiatric disorders.
For researchers and drug development professionals, the study of compounds like this compound can offer valuable lessons. Its multi-target profile, while less "clean" than that of SSRIs, resonates with more recent interest in developing drugs that modulate multiple neurotransmitter systems. However, the challenges encountered with its development, such as poor bioavailability, underscore the critical importance of optimizing drug-like properties in the early stages of discovery. Future research in antidepressant development may continue to explore both highly selective agents and rationally designed multi-target compounds, leveraging the lessons learned from both historical and contemporary pharmacotherapies.
References
A Comparative Analysis of the Therapeutic Index of Centpropazine and Other Antidepressants
For Immediate Release
LUCKNOW, India – This guide provides a comparative assessment of the therapeutic index of the experimental antidepressant Centpropazine against established antidepressants, the Selective Serotonin Reuptake Inhibitor (SSRI) fluoxetine and the Tricyclic Antidepressant (TCA) amitriptyline. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of preclinical data, experimental methodologies, and an examination of the underlying signaling pathways.
This compound, a compound synthesized by the Central Drug Research Institute in India, reached Phase III clinical trials for the treatment of major depressive disorder but was never brought to market[1]. Its pharmacological profile has been described as similar to the tricyclic antidepressant imipramine[2][3][4]. Understanding its therapeutic index is crucial for evaluating its potential safety and efficacy profile in comparison to widely prescribed antidepressants.
Quantitative Assessment of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety.
Due to the limited availability of public preclinical data for this compound, a precise calculation of its therapeutic index is not feasible. However, by compiling the available data for fluoxetine and amitriptyline in rat models, we can establish a benchmark for comparison.
| Drug | Class | LD50 (Oral, Rat) | ED50 (Oral, Rat) | Therapeutic Index (LD50/ED50) |
| This compound | Experimental Antidepressant | Data Not Available | Data Not Available | Not Calculable |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | 452 mg/kg[5] | ~10 mg/kg ¹ | ~45.2 |
| Amitriptyline | Tricyclic Antidepressant (TCA) | 240 - 532 mg/kg | ~10 mg/kg ² | ~24.0 - 53.2 |
¹ Effective dose in the Forced Swim Test, a common preclinical model of antidepressant activity. ² Effective dose in the Forced Swim Test.
Note on this compound: While preclinical LD50 and ED50 values for this compound are not publicly available, clinical trials in humans have provided some insight into its therapeutic window. In a Phase I study, single oral doses of 10 to 160 mg were administered to male volunteers. The drug was well-tolerated, with mild side effects such as drowsiness, weakness, and headache only reported at doses of 120 mg and above. A subsequent clinical efficacy study used a dose range of 40 to 120 mg per day.
Experimental Protocols
The data presented in this guide are derived from standard preclinical toxicology and pharmacology studies. Below are detailed methodologies for the key experiments cited.
Acute Oral Toxicity (LD50) Determination in Rats
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
-
Objective: To determine the single oral dose of a compound that is lethal to 50% of a test animal population.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered orally via gavage in a suitable vehicle.
-
Several dose groups are used with a specified number of animals per group.
-
A control group receives the vehicle only.
-
Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
The LD50 value is then calculated using statistical methods, such as the probit method.
-
Forced Swim Test (FST) for Antidepressant Efficacy (ED50) in Rats
The Forced Swim Test is a widely used behavioral model to screen for antidepressant-like activity.
-
Objective: To evaluate the effect of a compound on the duration of immobility in rats forced to swim in an inescapable cylinder, with a reduction in immobility time indicating antidepressant-like efficacy.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A cylindrical container (typically 40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute swim session. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, the test compound or vehicle is administered at a specified time before the test. The rat is then placed back in the cylinder for a 5-minute swim session.
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is recorded and analyzed. The ED50 is the dose that reduces immobility time by 50% compared to the vehicle-treated group.
-
Experimental Workflow for the Forced Swim Test
Signaling Pathways and Mechanisms of Action
The therapeutic effects of the compared antidepressants are primarily mediated through the modulation of monoaminergic neurotransmission in the brain.
This compound
The precise mechanism of action for this compound is not fully elucidated, but it is known to be a serotonin uptake inhibitor and exhibits pharmacological properties similar to tricyclic antidepressants like imipramine. This suggests that its primary action is to block the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.
Proposed Signaling Pathway for this compound
Fluoxetine (SSRI)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism is the potent and specific inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.
Signaling Pathway for Fluoxetine
Amitriptyline (TCA)
Amitriptyline is a tricyclic antidepressant with a broader mechanism of action than SSRIs. It inhibits the reuptake of both serotonin and norepinephrine by blocking their respective transporters, SERT and NET. Additionally, amitriptyline is an antagonist at several other receptors, including muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors, which contributes to its side effect profile.
Signaling Pathway for Amitriptyline
Conclusion
A direct comparison of the therapeutic index of this compound with fluoxetine and amitriptyline is hampered by the lack of publicly available preclinical toxicity and efficacy data for this compound. However, the available information suggests that this compound's mechanism of action, as a serotonin uptake inhibitor with imipramine-like properties, places it within the broad spectrum of monoamine reuptake inhibitors.
Fluoxetine, with a therapeutic index of approximately 45.2 in rats, and amitriptyline, with a therapeutic index in the range of 24.0 to 53.2, serve as important benchmarks. The clinical data for this compound suggests a potentially favorable therapeutic window in humans, with a dose range for efficacy that is below the doses at which significant side effects were observed. Further research and data transparency would be required to make a definitive quantitative comparison of the therapeutic indices and to fully assess the potential of this compound as a safe and effective antidepressant.
References
statistical validation of Centpropazine's pharmacological effects
Centpropazine is an experimental antidepressant agent developed in India that, despite reaching Phase III clinical trials, was never brought to market. Its unique pharmacological profile, suggesting a broad spectrum of activity, positions it as an interesting candidate for comparative analysis against established antidepressant medications. This guide provides a statistical validation of this compound's pharmacological effects, comparing it with other key antidepressants: the tricyclic antidepressants (TCAs) imipramine and amitriptyline, the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, and the atypical antidepressant mirtazapine.
Preclinical Pharmacology: A Comparative Overview
This compound is characterized as a non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors. Furthermore, it is believed to inhibit the reuptake of both serotonin and norepinephrine, suggesting a multimodal mechanism of action. While specific quantitative data on its binding affinities (Ki) and reuptake inhibition (IC50) are not widely available in published literature, its functional effects can be compared to other well-characterized antidepressants.
Table 1: Comparative Preclinical Pharmacology of this compound and Selected Antidepressants
| Drug | Primary Mechanism of Action | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) |
| This compound | 5-HT1/5-HT2 & α1 Antagonist; SERT/NET Inhibitor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Imipramine | SERT/NET Inhibitor | 1.4 | 37 | 2,900 | 44 | 31 |
| Amitriptyline | SERT/NET Inhibitor | 4.3 | 42 | 3,200 | 1.2 | 18 |
| Venlafaxine | SERT/NET Inhibitor | 25 | 2,480 | >10,000 | >10,000 | >10,000 |
| Mirtazapine | α2-Adrenergic Antagonist; 5-HT2/5-HT3 Antagonist | >10,000 | >10,000 | 18 | 1.6 | 6.8 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data is compiled from various public databases and literature sources.
Clinical Efficacy and Safety Profile
A key clinical study directly compared the efficacy and safety of this compound with the established tricyclic antidepressant, imipramine.
Comparative Clinical Trial: this compound vs. Imipramine
A multicentric, double-blind, randomized clinical trial involving 159 patients with major depressive disorder provided a head-to-head comparison of this compound and imipramine over a six-week period.[1] The study concluded that the antidepressant efficacy of this compound was comparable to that of imipramine.[1] While specific mean changes in the Hamilton Depression Rating Scale (HDRS) were not detailed in the publication, the overall therapeutic outcome was similar between the two groups.
A significant advantage of this compound highlighted in the study was its superior tolerability profile, particularly concerning anticholinergic side effects.
Table 2: Incidence of Anticholinergic Side Effects in a Comparative Clinical Trial
| Side Effect | This compound (n=79) | Imipramine (n=80) |
| Any Anticholinergic Effect | 12.7% (10 patients) | 50% (40 patients) |
| Dryness of Mouth | 5 patients | Data Not Specified |
| Giddiness | 3 patients | Data Not Specified |
| Headache | 2 patients | Data Not Specified |
| Tremor | 1 patient | Data Not Specified |
| Constipation | 1 patient | Data Not Specified |
Data from Srivastava et al., 1992.[1]
Another clinical pharmacology study in healthy male volunteers reported that single oral doses of this compound up to 160 mg were well tolerated. Drowsiness, heaviness, weakness, and/or headache were noted only at doses of 120 mg and above. In a multiple-dose study (40 or 80 mg daily for 4 weeks), some subjects receiving the 80 mg dose experienced mild restlessness and insomnia. No adverse effects were observed in laboratory tests, ECG, or vital parameters in these studies.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The antidepressant effects of this compound are thought to be mediated through its interaction with multiple neurotransmitter systems. The following diagram illustrates its proposed mechanism of action.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Centpropazine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Centpropazine. Procedural guidance is offered to ensure the safe operational use and disposal of this experimental antidepressant. Given the limited publicly available safety data on this compound, a precautionary approach, treating it as a potent and potentially hazardous compound, is mandatory.
This compound is an experimental antidepressant that reached Phase 3 clinical trials.[1] While its precise mechanism of action is not fully understood, it is known to exhibit effects similar to imipramine.[1] Due to the lack of a comprehensive Safety Data Sheet (SDS), all personnel must adhere to the stringent protocols outlined below, which are based on established guidelines for handling potent pharmaceutical compounds.
Essential Safety Information
All personnel must be trained in handling potent compounds and be familiar with the potential hazards before working with this compound. The known toxicological data for this compound is summarized in the table below. The low published toxic dose in humans indicates that this is a potent substance requiring careful handling to avoid exposure.
| Quantitative Toxicity Data for this compound | |
| Parameter | Value |
| Lowest Published Toxic Dose (TDLo) - Human, Oral | 1710 µg/kg (producing somnolence)[2] |
| Lethal Dose, 50% kill (LD50) - Mouse, Intraperitoneal | 270 mg/kg[2] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize exposure during all stages of this compound handling. The following table outlines the minimum PPE requirements.
| PPE for Handling this compound | |
| Body Part | Required Equipment |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is required for handling powdered this compound. For solutions, a respirator should be worn if there is a risk of aerosolization. |
| Hands | Double gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should be removed and disposed of immediately after handling. |
| Eyes | Chemical splash goggles and a face shield are required to protect against splashes and airborne particles. |
| Body | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. |
| Feet | Closed-toe shoes and disposable shoe covers must be worn in the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly weighing and preparing solutions, must be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.
Preparation and Handling:
-
Designated Area: Establish a restricted area for this compound handling, clearly marked with warning signs.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield, and respirator).
-
Weighing: If working with powdered this compound, weigh the required amount on a tared weigh boat within a fume hood.
-
Solution Preparation: If preparing a solution, slowly add the weighed this compound to the solvent to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
Post-Handling: After handling, wipe down the work surface with a deactivating agent, if known, or a suitable solvent.
Disposal Plan: Managing this compound Waste
All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous pharmaceutical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and other solid materials should be collected in a clearly labeled, sealed plastic bag and disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour any this compound waste down the drain.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable solvent or a deactivating solution before standard washing.
Visual Guidance: Diagrams for Safety and Workflow
To further clarify the procedural steps and safety hierarchy, the following diagrams have been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
